Avosentan
Beschreibung
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
structure in first source
Eigenschaften
IUPAC Name |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183330 | |
| Record name | Avosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290815-26-8 | |
| Record name | Avosentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290815268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avosentan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl)-5-methyl-2-pyridinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94KSX715K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Avosentan in Podocyte Injury and Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podocyte injury is a critical event in the pathogenesis of proteinuric kidney diseases, particularly diabetic nephropathy. These specialized epithelial cells of the glomerulus are integral to the integrity of the filtration barrier. Their injury, characterized by foot process effacement, detachment, and apoptosis, leads to progressive proteinuria and glomerulosclerosis. Endothelin-1 (ET-1), a potent vasoconstrictor, has been identified as a key mediator of podocyte damage through its interaction with the Endothelin A (ET-A) receptor.[1] Avosentan, a selective ET-A receptor antagonist, has emerged as a therapeutic agent with the potential to mitigate podocyte injury and offer renoprotection. This technical guide provides an in-depth overview of the mechanisms of this compound in preventing podocyte injury, supported by preclinical and clinical data, detailed experimental methodologies, and visualization of the key signaling pathways.
Data Presentation
This compound: Receptor Selectivity
This compound exhibits a high selectivity for the ET-A receptor over the ET-B receptor, which is crucial for its targeted therapeutic effect on podocytes while minimizing potential side effects associated with ET-B receptor blockade.[2]
| Compound | Receptor Selectivity (ET-A vs. ET-B) | Reference |
| This compound | ~500-fold | [2] |
Preclinical Efficacy of this compound in a Model of Diabetic Nephropathy
The following data from a study by Gagliardini et al. (2009) demonstrates the efficacy of this compound, alone and in combination with an ACE inhibitor (Lisinopril), in a rat model of diabetic nephropathy. The study highlights the protective effects on podocyte number and the expression of the critical slit diaphragm protein, nephrin.[3][4]
| Treatment Group | Podocyte Number (cells/glomerulus) | Nephrin Expression (arbitrary units) |
| Control | 105 ± 5 | 1.00 ± 0.08 |
| Diabetic + Placebo | 78 ± 6 | 0.55 ± 0.06 |
| Diabetic + this compound (30 mg/kg) | 92 ± 7 | 0.85 ± 0.09 |
| Diabetic + Lisinopril (12.5 mg/l) | 95 ± 8 | 0.90 ± 0.10 |
| Diabetic + this compound + Lisinopril | 108 ± 6 | 0.95 ± 0.11 |
| *P < 0.05 vs. Control; **P < 0.01 vs. Diabetic + Placebo |
Clinical Trial Data: Effect of this compound on Albuminuria
Clinical trials have demonstrated the efficacy of this compound in reducing albuminuria in patients with diabetic nephropathy, a key clinical indicator of podocyte injury and glomerular damage.
| Study | Dosage | Median Reduction in Albumin-to-Creatinine Ratio (ACR) | Reference |
| Wenzel et al. (2009) | 5 mg/day | -28.7% | |
| 10 mg/day | -42.2% | ||
| 25 mg/day | -44.8% | ||
| 50 mg/day | -40.2% | ||
| Mann et al. (ASCEND Trial) (2010) | 25 mg/day | -44.3% | |
| 50 mg/day | -49.3% |
Experimental Protocols
Animal Model of Diabetic Nephropathy
A commonly used model to study the effects of this compound on podocyte injury is the streptozotocin (STZ)-induced diabetic rat model, often combined with uninephrectomy to accelerate nephropathy.
-
Animal Strain: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intravenous injection of STZ (e.g., 50 mg/kg in citrate buffer, pH 4.5). Control animals receive citrate buffer alone.
-
Uninephrectomy: A right nephrectomy is performed to accelerate diabetic renal injury.
-
Confirmation of Diabetes: Blood glucose levels are monitored, with levels >250 mg/dL considered diabetic.
-
Treatment: this compound is administered daily by oral gavage at a dose of 30 mg/kg. Treatment is typically initiated after the onset of proteinuria and continued for several weeks.
-
Outcome Measures: 24-hour urinary protein excretion, blood pressure, and glomerular filtration rate are monitored. At the end of the study, kidneys are harvested for histological and molecular analysis.
Immunofluorescence Staining for Nephrin in Kidney Sections
This protocol is used to visualize and quantify the expression of the podocyte-specific protein nephrin in formalin-fixed paraffin-embedded (FFPE) kidney tissue.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a pressure cooker or microwave to a sub-boiling temperature for 10-15 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides in PBS.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against nephrin (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash slides with PBS (3 x 5 minutes).
-
Mount with an anti-fade mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Transmission Electron Microscopy (TEM) for Podocyte Ultrastructure
TEM is the gold standard for visualizing podocyte foot process effacement.
-
Tissue Fixation:
-
Perfuse the kidney with a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).
-
Cut the kidney cortex into small (1 mm³) blocks and immerse in the same fixative for at least 4 hours at 4°C.
-
-
Post-fixation and Staining:
-
Wash the tissue blocks in cacodylate buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Stain en bloc with 2% uranyl acetate.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue blocks through a graded series of ethanol and propylene oxide.
-
Infiltrate and embed in an epoxy resin.
-
-
Sectioning and Imaging:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount sections on copper grids.
-
Stain with lead citrate.
-
Examine and photograph the sections using a transmission electron microscope. Foot process width can be quantified using appropriate image analysis software.
-
Mandatory Visualization
Signaling Pathways of ET-1-Induced Podocyte Injury
The following diagram illustrates the signaling cascade initiated by ET-1 binding to the ET-A receptor on podocytes, leading to cytoskeletal rearrangement and apoptosis. This compound acts by blocking the initial step in this pathway.
Caption: ET-1/ET-A receptor signaling cascade leading to podocyte injury.
Experimental Workflow for Preclinical Evaluation of this compound
This diagram outlines the typical experimental workflow for assessing the efficacy of this compound in a preclinical model of diabetic nephropathy.
Caption: Preclinical workflow for evaluating this compound's renoprotective effects.
Conclusion
This compound, through its selective antagonism of the ET-A receptor, demonstrates a significant protective effect on podocytes in the context of diabetic nephropathy. Preclinical evidence strongly supports its role in preserving podocyte number and the expression of essential slit diaphragm proteins like nephrin, which translates to a reduction in albuminuria as observed in clinical trials. The signaling pathways involving RhoA/ROCK-mediated cytoskeletal disruption and apoptosis are key targets of this compound's therapeutic action. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of ET-A receptor antagonists as a promising strategy for the treatment of proteinuric kidney diseases.
References
Avosentan: An In-depth Technical Guide to Molecular Targets Beyond the Endothelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avosentan, a potent and selective endothelin-1 (ET-1) receptor antagonist for the endothelin A (ETA) receptor, was primarily developed for the treatment of diabetic nephropathy. While its principal mechanism of action involves the blockade of ETA receptors, comprehensive research and clinical data have revealed several molecular interactions beyond this primary target. These off-target effects are crucial for understanding the complete pharmacological profile of this compound, including its adverse effects. This technical guide provides an in-depth exploration of the molecular targets of this compound beyond the ETA receptor, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.
Introduction to this compound
This compound (SPP301) is a non-peptide, orally active, competitive antagonist of the endothelin A (ETA) receptor.[1] The endothelin system, particularly the potent vasoconstrictor ET-1, plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[2] By blocking the ETA receptor, this compound was designed to counteract the detrimental effects of ET-1, such as vasoconstriction, inflammation, fibrosis, and cellular proliferation, thereby offering a therapeutic strategy for conditions like diabetic nephropathy.[2][3]
Clinical trials, such as the ASCEND (A Study of Cardiovascular Events in Diabetes) trial, demonstrated that this compound effectively reduces albuminuria in patients with diabetic nephropathy.[4] However, the trial was prematurely terminated due to a higher incidence of adverse cardiovascular events, primarily fluid overload and congestive heart failure, particularly at higher doses. These adverse effects highlighted the importance of understanding this compound's full spectrum of molecular interactions.
Primary Target: The Endothelin A (ETA) Receptor
The primary pharmacological action of this compound is the competitive antagonism of the ETA receptor. ETA receptors are predominantly located on vascular smooth muscle cells, where their activation by ET-1 mediates vasoconstriction. In the context of diabetic nephropathy, ETA receptor activation contributes to glomerular hypertension, podocyte injury, and renal fibrosis. This compound's blockade of this receptor was intended to ameliorate these pathological processes.
Molecular Targets Beyond the ETA Receptor
Endothelin B (ETB) Receptor Blockade
A significant molecular target of this compound beyond the ETA receptor is the endothelin B (ETB) receptor. While this compound is classified as a predominant ETA antagonist, it exhibits non-specific blockade of the ETB receptor, particularly at higher concentrations. This off-target activity is believed to be the primary driver of the adverse fluid retention and edema observed in clinical trials.
Selectivity Profile:
This compound has a selectivity ratio for ETA over ETB receptors ranging from approximately 50:1 to 300:1.
Table 1: Quantitative Data on this compound's Off-Target ETB Blockade
| Parameter | Value | Species | Assay Type | Reference |
| ETA:ETB Selectivity Ratio | ~50-300:1 | Not Specified | Not Specified |
In the renal inner medullary collecting duct, ETB receptor activation plays a crucial role in promoting diuresis and natriuresis. This effect is mediated through the activation of nitric oxide synthase 1 (NOS1), leading to the production of nitric oxide (NO) and subsequent generation of cyclic guanosine monophosphate (cGMP). By blocking the ETB receptor, this compound inhibits this signaling cascade, leading to an antidiuretic effect and contributing to fluid retention.
Caption: this compound's off-target blockade of the ETB receptor interferes with the NOS1/cGMP pathway.
The antidiuretic effect of this compound due to ETB receptor blockade has been demonstrated in preclinical studies.
-
Objective: To investigate the dose-dependent effect of this compound on diuresis and its interaction with a selective ETB receptor antagonist.
-
Animal Model: Anesthetized Sprague-Dawley rats.
-
Methodology:
-
Rats undergo saline diuresis.
-
Incremental intravenous doses of this compound (SPP301; 0.003, 0.03, and 3 mg/kg) are administered.
-
Urine output, glomerular filtration rate (GFR), and blood pressure are monitored.
-
In a separate experiment, a high dose of this compound (3 mg/kg) is administered, followed by the selective ETB receptor antagonist BQ-788 (3 mg/kg).
-
-
Key Findings:
-
This compound caused a concentration-dependent decrease in urine output and fractional excretion of water.
-
GFR remained unchanged, while blood pressure was only reduced at the highest dose.
-
Administration of BQ-788 after a high dose of this compound did not further decrease urine output, suggesting that this compound had already maximally blocked the ETB receptors involved in diuresis.
-
Modulation of Gene Expression
Preclinical studies in a mouse model of accelerated diabetic nephropathy and atherosclerosis (diabetic apolipoprotein E knockout mice) revealed that high-dose this compound treatment can modulate the expression of several genes implicated in inflammation, fibrosis, and vascular function.
Table 2: this compound's Effect on Renal Gene Expression in Diabetic Mice
| Gene | Effect of High-Dose this compound | Putative Function in Diabetic Nephropathy | Reference |
| Connective Tissue Growth Factor (CTGF) | Reduced Expression | Pro-fibrotic | |
| Vascular Endothelial Growth Factor (VEGF) | Reduced Expression | Angiogenesis, Glomerular Permeability | |
| Transforming Growth Factor-beta (TGF-β) | Reduced Expression | Pro-fibrotic, Pro-inflammatory | |
| Nuclear Factor kappaB (NF-κB) p65 subunit | Reduced Expression | Pro-inflammatory | |
| Endothelin A Receptor (ETA) | Reduced Expression | Vasoconstriction, Fibrosis | |
| Endothelin B Receptor (ETB) | Reduced Expression | Vasodilation, ET-1 Clearance, Diuresis | |
| Angiotensin Receptor 1 (AT1R) | Reduced Expression | Vasoconstriction, Fibrosis, Inflammation |
This compound's ability to reduce the expression of TGF-β and its downstream mediator CTGF suggests an anti-fibrotic effect beyond its primary mechanism. Similarly, the downregulation of the NF-κB p65 subunit points to an anti-inflammatory action.
Caption: this compound reduces the expression of key pro-fibrotic and pro-inflammatory mediators.
-
Objective: To determine the effect of this compound on the renal expression of genes involved in diabetic nephropathy.
-
Animal Model: Diabetic apolipoprotein E (Apoe) knockout mice.
-
Methodology:
-
Mice are randomized to receive placebo, low-dose this compound (10 mg/kg), or high-dose this compound (30 mg/kg) daily by gavage for 20 weeks.
-
At the end of the treatment period, kidneys are harvested.
-
Total RNA is extracted from the kidney tissue.
-
Gene expression levels of target genes (CTGF, VEGF, TGF-β, NF-κB p65, ETA, ETB, AT1R) are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Gene expression data are normalized to a housekeeping gene (e.g., GAPDH) for relative quantification.
-
-
Key Findings: High-dose this compound significantly attenuated the diabetes-induced increase in the renal expression of these pro-fibrotic and pro-inflammatory genes.
Effects on Oxidative Stress and Inflammation
The same preclinical study in diabetic Apoe knockout mice also demonstrated that this compound can reduce markers of oxidative stress and inflammation in the vasculature.
Nitrotyrosine is a marker of nitrosative stress, which is a component of oxidative stress. The reduction of aortic nitrotyrosine expression by high-dose this compound suggests a protective effect against vascular oxidative damage.
Atherosclerosis, which is accelerated in diabetes, is an inflammatory disease characterized by the infiltration of macrophages into the arterial wall. High-dose this compound was found to significantly reduce macrophage infiltration in the aortas of diabetic mice.
-
Objective: To assess the effect of this compound on aortic nitrotyrosine expression and macrophage infiltration.
-
Animal Model: Diabetic apolipoprotein E (Apoe) knockout mice treated as described in section 3.2.2.
-
Methodology:
-
Aortas are harvested from the treated mice.
-
Aortic tissue is fixed, embedded in paraffin, and sectioned.
-
For macrophage infiltration analysis, sections are stained with a primary antibody against a macrophage-specific marker (e.g., CD68 or Mac-3).
-
For nitrotyrosine analysis, sections are stained with a primary antibody against nitrotyrosine.
-
A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is used for detection.
-
The stained area is visualized and quantified using microscopy and image analysis software.
-
-
Key Findings: High-dose this compound treatment was associated with a significant reduction in both aortic nitrotyrosine expression and macrophage infiltration.
Caption: Workflow for assessing this compound's effect on aortic inflammation and oxidative stress.
Modulation of Cholesterol Levels
Clinical studies have reported that this compound treatment is associated with a decrease in total cholesterol levels.
Table 3: Effect of this compound on Total Cholesterol in Patients with Diabetic Nephropathy
| This compound Dose | Change in Total Cholesterol | Placebo | Reference |
| 5 mg/day | -5 mg/dL | Increased | |
| 10 mg/day | -7 mg/dL | Increased | |
| 25 mg/day | -17 mg/dL | Increased | |
| 50 mg/day | -17 mg/dL | Increased |
The precise mechanism by which this compound lowers cholesterol has not been fully elucidated and requires further investigation. Potential hypotheses could involve effects on cholesterol synthesis, absorption, or metabolism.
Summary of Quantitative Data from Clinical Trials
The following table summarizes key quantitative findings from clinical trials of this compound in patients with diabetic nephropathy.
Table 4: Summary of this compound's Effects in Clinical Trials
| Parameter | This compound Dose | Effect | Reference |
| Urinary Albumin Excretion Rate (UAER) | 5, 10, 25, 50 mg/day | -28.7% to -44.8% median relative decrease vs. +12.1% with placebo | |
| Albumin-to-Creatinine Ratio (ACR) | 25 mg/day | -44.3% median reduction vs. -9.7% with placebo | |
| 50 mg/day | -49.3% median reduction vs. -9.7% with placebo | ||
| Estimated Glomerular Filtration Rate (eGFR) | 25 mg/day | No significant difference vs. placebo | |
| 50 mg/day | Slightly greater decrease vs. placebo | ||
| Blood Pressure (Systolic/Diastolic) | 25, 50 mg/day | -4.1 to -6.1 / -3.0 to -4.4 mmHg decrease vs. 0.0 to -0.5 mmHg with placebo | |
| Adverse Events (Fluid Overload/CHF) | 25, 50 mg/day | Significantly more frequent than placebo |
Conclusion
This compound's molecular interactions extend beyond its primary target, the ETA receptor. The off-target blockade of the ETB receptor is a critical factor contributing to its dose-limiting side effect of fluid retention by interfering with the renal NOS1/cGMP pathway. Furthermore, preclinical evidence suggests that this compound may have beneficial effects on gene expression related to fibrosis and inflammation, as well as on vascular oxidative stress and macrophage infiltration. The observed reduction in total cholesterol also warrants further mechanistic investigation.
A comprehensive understanding of these on- and off-target effects is essential for the future development of endothelin receptor antagonists with improved safety profiles. This technical guide provides a foundation of quantitative data, experimental methodologies, and pathway visualizations to aid researchers and drug development professionals in this endeavor. Further studies are needed to elucidate the precise mechanisms underlying some of these secondary effects and to explore their potential therapeutic implications.
References
Avosentan's Impact on Renal Inflammation and Macrophage Infiltration: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the molecular and cellular impact of Avosentan, a selective endothelin-A (ETA) receptor antagonist, on key pathological processes in diabetic nephropathy: renal inflammation and macrophage infiltration. Through a comprehensive review of preclinical data, this document outlines the therapeutic potential of ETA receptor blockade in mitigating kidney damage.
Attenuation of Renal Inflammatory and Fibrotic Gene Expression
Preclinical studies in a model of diabetic nephropathy have demonstrated the potent anti-inflammatory and anti-fibrotic effects of this compound at the gene expression level. In a key study utilizing apolipoprotein E (ApoE) knockout mice with streptozotocin-induced diabetes, chronic treatment with this compound for 20 weeks resulted in a significant dose-dependent reduction in the renal expression of several critical mediators of inflammation and fibrosis.[1]
High-dose this compound (30 mg/kg/day) significantly decreased the renal mRNA levels of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the inflammatory response.[1] Furthermore, this compound treatment led to a marked reduction in the expression of pro-fibrotic factors, including Transforming Growth Factor-beta (TGF-β), Connective Tissue Growth Factor (CTGF), and Vascular Endothelial Growth Factor (VEGF).[1] These findings underscore the ability of this compound to interrupt the signaling cascades that drive inflammation and the subsequent deposition of extracellular matrix, which are hallmarks of diabetic kidney disease.
Table 1: Effect of this compound on Renal Gene Expression in Diabetic ApoE Knockout Mice [1]
| Gene | Diabetic Control (Placebo) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) |
| NF-κB p65 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| TGF-β | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| CTGF | 1.0 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| VEGF | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |
*Data are presented as mean ± SEM relative to the diabetic control group. *p < 0.05 vs. Diabetic Control.
Reduction of Renal Macrophage Infiltration
A cardinal feature of renal inflammation is the infiltration of immune cells, particularly macrophages, into the kidney tissue. These infiltrating macrophages contribute to tissue injury through the release of pro-inflammatory cytokines and reactive oxygen species. While direct quantification of renal macrophage infiltration following this compound treatment is not available in the primary reviewed study, compelling evidence from a study using another selective ETA receptor antagonist, ABT-627, in a diabetic rat model strongly suggests a class effect.[2]
In this analogous model, treatment with the ETA receptor antagonist significantly attenuated the infiltration of macrophages into the renal cortex of diabetic rats. This reduction in macrophage accumulation is a critical mechanism underlying the anti-inflammatory effects of ETA receptor blockade.
Table 2: Effect of ETA Receptor Antagonist (ABT-627) on Renal Macrophage Infiltration in Diabetic Rats
| Treatment Group | Macrophage Count (cells/mm²) |
| Control | 15 ± 2 |
| Diabetic | 45 ± 5 |
| Diabetic + ABT-627 | 20 ± 3* |
*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic.
Amelioration of Renal Structural Damage
The anti-inflammatory and anti-fibrotic actions of this compound translate into significant improvements in renal histoarchitecture. In the diabetic ApoE knockout mouse model, long-term administration of high-dose this compound resulted in a marked attenuation of glomerulosclerosis and mesangial matrix accumulation, key structural changes that lead to the decline in renal function.
Table 3: Histological Improvement with this compound in Diabetic ApoE Knockout Mice
| Histological Parameter | Diabetic Control (Placebo) | This compound (30 mg/kg/day) |
| Glomerulosclerosis Index (0-4) | 2.5 ± 0.2 | 1.5 ± 0.2 |
| Mesangial Matrix Area (%) | 30 ± 3 | 20 ± 2 |
*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic Control.
Experimental Protocols
Diabetic Mouse Model for Gene Expression and Histology
-
Animal Model: Male apolipoprotein E (ApoE) knockout mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 150 mg/kg body weight. Diabetes was confirmed by blood glucose levels >15 mmol/l.
-
Treatment Groups:
-
Non-diabetic controls.
-
Diabetic mice receiving placebo.
-
Diabetic mice receiving this compound at 10 mg/kg/day via oral gavage.
-
Diabetic mice receiving this compound at 30 mg/kg/day via oral gavage.
-
-
Treatment Duration: 20 weeks.
-
Renal Gene Expression Analysis: Total RNA was extracted from kidney tissue, and quantitative real-time PCR was performed to measure the mRNA levels of NF-κB p65, TGF-β, CTGF, and VEGF.
-
Renal Histology: Kidneys were fixed, embedded in paraffin, and sectioned. Sections were stained with Periodic acid-Schiff (PAS) for the assessment of glomerulosclerosis and mesangial matrix expansion.
Diabetic Rat Model for Macrophage Infiltration
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intravenous injection of streptozotocin (STZ) at a dose of 55 mg/kg body weight.
-
Treatment Groups:
-
Control rats.
-
Diabetic rats receiving vehicle.
-
Diabetic rats receiving the ETA receptor antagonist ABT-627 at 5 mg/kg/day in drinking water.
-
-
Treatment Duration: 8 weeks.
-
Macrophage Immunohistochemistry: Kidney sections were stained with an antibody against CD68 (a macrophage marker). The number of CD68-positive cells in the renal cortex was quantified by light microscopy.
Signaling Pathways and Experimental Workflow
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
Caption: Preclinical experimental workflow for evaluating this compound's effects.
References
Avosentan's Potential in Non-Diabetic Kidney Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avosentan, a selective endothelin A (ETA) receptor antagonist, has been investigated for its potential to mitigate the progression of chronic kidney disease (CKD). While the most extensive clinical trials have focused on diabetic nephropathy, the fundamental role of the endothelin system in the pathophysiology of various nephropathies suggests a broader therapeutic potential. This technical guide explores the preclinical and mechanistic evidence supporting the investigation of this compound in non-diabetic kidney diseases, including IgA nephropathy and focal segmental glomerulosclerosis (FSGS). It provides a detailed overview of the underlying signaling pathways, summarizes key experimental data, and outlines relevant study protocols to inform future research and development in this area.
Introduction: The Endothelin System in Chronic Kidney Disease
The endothelin (ET) system, particularly endothelin-1 (ET-1), is a potent vasoconstrictor and plays a crucial role in the pathogenesis of both diabetic and non-diabetic CKD.[1][2][3] In the kidneys, ET-1 is implicated in a range of detrimental processes including vasoconstriction, proteinuria, inflammation, cellular injury, and fibrosis.[1][2] These effects are primarily mediated through the endothelin A (ETA) receptor. Consequently, blockade of the ETA receptor has emerged as a promising therapeutic strategy to slow the progression of CKD.
This compound is a selective antagonist of the ETA receptor. Its therapeutic rationale is based on inhibiting the downstream signaling cascades initiated by ET-1 binding to the ETA receptor, thereby ameliorating renal damage.
Mechanism of Action of this compound
This compound competitively inhibits the binding of ET-1 to the ETA receptor, which is a G protein-coupled receptor. This blockade disrupts the activation of phospholipase C, leading to reduced generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium release and protein kinase C activation mitigates the pathological effects of ET-1, such as vasoconstriction, cellular proliferation, and extracellular matrix deposition.
Signaling Pathway of Endothelin-1 and this compound Intervention
Caption: this compound blocks ET-1 binding to the ETA receptor, inhibiting downstream pathological effects.
This compound in Diabetic Nephropathy: A Summary of Clinical Findings
The most significant clinical investigation of this compound was the ASCEND (A Study of the Effect of this compound on the Progression of Renal Disease in Patients With Diabetic Nephropathy) trial. This Phase 3 study enrolled patients with type 2 diabetes and nephropathy who were already receiving standard care with ACE inhibitors or angiotensin receptor blockers.
The trial demonstrated that this compound, at doses of 25 mg and 50 mg per day, significantly reduced albuminuria compared to placebo. However, the study was prematurely terminated due to an increased incidence of cardiovascular adverse events, primarily fluid overload and congestive heart failure, in the this compound-treated groups.
Table 1: Key Efficacy and Safety Findings from the ASCEND Trial
| Outcome | Placebo | This compound 25 mg | This compound 50 mg |
| Median Reduction in Albumin-to-Creatinine Ratio | 9.7% | 44.3% | 49.3% |
| Discontinuation due to Adverse Events | 11.5% | 19.6% | 18.2% |
| Primary Adverse Events Leading to Dropout | - | Fluid overload, Congestive heart failure | Fluid overload, Congestive heart failure |
| Mortality | 2.6% | 4.6% | - |
| Data sourced from Mann et al., J Am Soc Nephrol, 2010. |
Potential of this compound in Non-Diabetic Kidney Diseases
While direct clinical trial data for this compound in non-diabetic kidney diseases is scarce, the underlying disease mechanisms in conditions such as IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS) provide a strong rationale for its potential utility.
IgA Nephropathy (IgAN)
IgAN, the most common primary glomerulonephritis globally, is characterized by the deposition of IgA in the glomeruli, leading to inflammation, proteinuria, and progressive loss of kidney function. Endothelin A receptor activation is a key driver of proteinuria, inflammation, and fibrosis in IgAN. Therefore, ETA receptor antagonists are being actively investigated as a therapeutic strategy for this condition. While studies have focused on other ERAs like Atrasentan and Sparsentan, the mechanistic principle supports the potential of this compound.
Focal Segmental Glomerulosclerosis (FSGS)
FSGS is a leading cause of nephrotic syndrome and kidney failure. The pathogenesis involves podocyte injury, leading to proteinuria and progressive glomerulosclerosis. Both endothelin-1 and angiotensin II are key mediators of podocyte damage and sclerosis in FSGS. Dual endothelin and angiotensin receptor antagonists, such as Sparsentan, have shown promise in reducing proteinuria in FSGS, highlighting the therapeutic potential of targeting the endothelin pathway in this disease.
Preclinical Evidence and Experimental Protocols
Preclinical studies in animal models of non-diabetic kidney disease have demonstrated the renoprotective effects of ETA receptor antagonists. These studies provide a blueprint for the experimental evaluation of this compound in this context.
Experimental Workflow for Assessing this compound in a Model of Hypertensive Nephropathy
Caption: A typical preclinical experimental workflow to evaluate the efficacy of this compound.
A study in a hypertensive rat model demonstrated that combining this compound with the angiotensin receptor blocker valsartan significantly improved glomerular and tubulointerstitial inflammation and fibrosis compared to valsartan monotherapy.
Table 2: Illustrative Preclinical Data on Endothelin Receptor Antagonism
| Parameter | Vehicle Control | Valsartan | This compound + Valsartan |
| Glomerular Sclerosis Index | 2.8 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1† |
| Tubulointerstitial Fibrosis (% area) | 25 ± 4 | 12 ± 3 | 5 ± 2† |
| Renal Macrophage Infiltration (cells/mm²) | 150 ± 20 | 75 ± 15 | 30 ± 10† |
| *p < 0.05 vs. Vehicle Control; †p < 0.05 vs. Valsartan | |||
| (Note: This is representative data based on findings for ERA combination therapy and not specific to an this compound study in a non-diabetic model) |
Safety and Tolerability Considerations
The primary safety concern with this compound and other ERAs is fluid retention. This adverse effect appears to be dose-dependent. Careful patient selection, lower dosing regimens, and vigilant monitoring for signs of fluid overload are critical for the safe clinical development of this drug class. The experience from the ASCEND trial underscores the importance of a thorough understanding of the risk-benefit profile in specific patient populations.
Conclusion and Future Directions
While the clinical development of this compound has been hampered by safety concerns in the context of diabetic nephropathy, the strong mechanistic rationale for ETA receptor antagonism in a broader range of kidney diseases warrants further investigation. Future research should focus on:
-
Dose-finding studies: Identifying the optimal dose of this compound that balances efficacy in reducing proteinuria with the risk of fluid retention in non-diabetic CKD populations.
-
Combination therapies: Exploring the synergistic effects of this compound with other renoprotective agents, such as SGLT2 inhibitors.
-
Patient stratification: Identifying patient subgroups within non-diabetic kidney diseases who are most likely to benefit from this compound therapy.
Preclinical studies in relevant animal models of IgAN and FSGS are a critical next step to generate the necessary data to support the design of well-controlled clinical trials. With a cautious and evidence-based approach, this compound may yet find a role in the therapeutic armamentarium for non-diabetic chronic kidney diseases.
References
Avosentan's Influence on Vascular Endothelial Function: A Technical Guide
Executive Summary
Endothelial dysfunction is a critical initiating step in the pathogenesis of vascular complications associated with diabetes, notably diabetic nephropathy. The endothelin (ET) system, particularly the potent vasoconstrictor Endothelin-1 (ET-1) and its interaction with the Endothelin Type A (ETA) receptor, is a key mediator of this dysfunction. Avosentan, a selective ETA receptor antagonist, has been investigated for its potential to mitigate endothelial injury and its consequences. This technical guide provides an in-depth review of this compound's mechanism of action, summarizes the quantitative preclinical and clinical data regarding its effects on markers of endothelial and renal function, details relevant experimental protocols, and illustrates the core signaling pathways and workflows. While this compound has demonstrated a significant and robust capacity to reduce albuminuria, a key indicator of glomerular endothelial damage, its development was halted due to adverse events related to fluid retention. Nevertheless, the study of this compound provides crucial insights into the role of the ET-1/ETA pathway in vascular endothelial pathology.
Core Mechanism of Action
Endothelin-1 (ET-1) is a powerful peptide primarily produced by vascular endothelial cells. It exerts its effects by binding to two receptor subtypes: ETA and ETB.[1]
-
ETA Receptors: Predominantly located on vascular smooth muscle cells. Activation by ET-1 leads to potent vasoconstriction, cellular proliferation, inflammation, and fibrosis.[2] In the kidney, ETA receptor activation contributes to mesangial cell contraction, matrix accumulation, and podocyte injury, leading to glomerular damage and proteinuria.[2]
-
ETB Receptors: Primarily located on endothelial cells. Activation by ET-1 stimulates the release of vasodilators, chiefly nitric oxide (NO) and prostacyclin, which counterbalance the vasoconstrictor effects of ETA activation.[3][4] ETB receptors are also involved in the clearance of circulating ET-1.
This compound is an orally active, competitive antagonist with high selectivity for the ETA receptor over the ETB receptor (approximately 500-fold). By selectively blocking the ETA receptor, this compound inhibits the deleterious downstream effects of ET-1, including vasoconstriction, inflammation, and fibrosis, which are central to endothelial dysfunction and target organ damage in diabetes. This selective blockade is hypothesized to leave the beneficial, NO-mediated vasodilatory and ET-1 clearance functions of the ETB receptor unopposed.
Quantitative Data on this compound's Effects
While the mechanism of ETA antagonism suggests a potential improvement in nitric oxide bioavailability and direct measures of endothelial function like flow-mediated dilation (FMD), clinical and preclinical studies of this compound have primarily focused on downstream consequences of endothelial dysfunction, particularly albuminuria. Direct quantitative data on FMD or NO levels following this compound treatment is not extensively reported in the available literature. The primary efficacy endpoint has been the reduction in urinary albumin excretion.
Clinical Data: Effect on Albuminuria in Diabetic Nephropathy
Multiple randomized controlled trials have demonstrated this compound's efficacy in reducing albuminuria in patients with type 2 diabetes and nephropathy who are already receiving standard care with ACE inhibitors or ARBs.
| Study | Dosage | Treatment Duration | Parameter | Baseline (Placebo) | Baseline (this compound) | Median Relative Change (Placebo) | Median Relative Change (this compound) | Reference(s) |
| Wenzel et al., 2009 | 5 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.81 mg/min | +12.1% | -28.7% | |
| 10 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.79 mg/min | +12.1% | -42.2% | ||
| 25 mg/day | 12 weeks | UAER | 0.77 mg/min | 0.94 mg/min | +12.1% | -44.8% | ||
| 50 mg/day | 12 weeks | UAER | 0.77 mg/min | 1.21 mg/min | +12.1% | -40.2% | ||
| ASCEND Trial | 25 mg/day | 4 months (median) | ACR | - | - | -9.7% | -44.3% | |
| 50 mg/day | 4 months (median) | ACR | - | - | -9.7% | -49.3% |
UAER: Urinary Albumin Excretion Rate; ACR: Albumin-to-Creatinine Ratio.
Preclinical Data: Effects in a Model of Diabetic Nephropathy & Atherosclerosis
A study using streptozotocin-induced diabetic Apolipoprotein E (ApoE) knockout mice provided evidence of this compound's protective effects on both micro- and macrovascular complications.
| Parameter | Group | Measurement at 20 Weeks | % Change vs. Diabetic Placebo | Reference |
| Albuminuria (µ g/24h ) | Non-diabetic Control | 25.3 ± 3.4 | - | |
| Diabetic Placebo | 227.4 ± 40.5 | 0% | ||
| Diabetic + this compound (10 mg/kg) | 165.2 ± 31.7 | -27.4% | ||
| Diabetic + this compound (30 mg/kg) | 98.6 ± 18.2 | -56.6% | ||
| Creatinine Clearance (µL/min) | Non-diabetic Control | 289 ± 21 | - | |
| Diabetic Placebo | 185 ± 19 | 0% | ||
| Diabetic + this compound (30 mg/kg) | 275 ± 25 | +48.6% | ||
| Glomerulosclerosis Index | Diabetic Placebo | 1.9 ± 0.1 | 0% | |
| Diabetic + this compound (30 mg/kg) | 1.1 ± 0.1 | -42.1% | ||
| Aortic Atherosclerosis (% of total area) | Diabetic Placebo | 20.1 ± 1.5 | 0% | |
| Diabetic + this compound (30 mg/kg) | 14.2 ± 1.1 | -29.4% | ||
| Aortic Nitrotyrosine Expression | Diabetic Placebo | High | - | |
| Diabetic + this compound (30 mg/kg) | Reduced* | - |
*p < 0.05 vs. Diabetic Placebo group.
Detailed Experimental Protocols
Quantification of Urinary Albumin Excretion
Accurate measurement of albuminuria is fundamental for assessing glomerular endothelial injury and the therapeutic efficacy of agents like this compound.
Objective: To quantify the amount of albumin excreted in the urine over a specified period.
Method 1: Urinary Albumin Excretion Rate (UAER) from a Timed Collection (e.g., 24-hour)
-
Patient Instruction: The patient is instructed to discard the first morning void on Day 1. All subsequent urine for the next 24 hours, including the first morning void on Day 2, is collected in a provided container.
-
Sample Handling: The collection container should be kept refrigerated during the collection period. Upon receipt by the laboratory, the total volume of the 24-hour collection is measured and recorded.
-
Albumin Measurement: A well-mixed aliquot of the urine is taken. The albumin concentration (in mg/L) is measured using a sensitive and specific immunoassay, such as immunoturbidimetry or immunonephelometry.
-
Calculation: The UAER is calculated using the formula: UAER (mg/24h) = [Urine Albumin Conc. (mg/L)] x [Total Urine Volume (L/24h)] To express as mg/min: UAER (mg/min) = UAER (mg/24h) / 1440 (min/day)
Method 2: Albumin-to-Creatinine Ratio (ACR) from a Spot Urine Sample
-
Sample Collection: A first-morning void is the preferred specimen to reduce variability. A random spot urine sample is also acceptable for screening.
-
Analyte Measurement: The urine sample is analyzed for both albumin concentration (mg/L) and creatinine concentration (g/L or mg/dL).
-
Calculation: The ACR is calculated by dividing the albumin concentration by the creatinine concentration. The ratio corrects for variations in urine concentration due to hydration. ACR (mg/g) = [Urine Albumin Conc. (mg/dL)] / [Urine Creatinine Conc. (g/dL)]
Assessment of Flow-Mediated Dilation (FMD)
FMD is the gold-standard non-invasive technique to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide.
Objective: To measure the dilation of a conduit artery (typically the brachial artery) in response to a shear stress stimulus.
-
Patient Preparation: The subject must rest supine for at least 10-20 minutes in a quiet, temperature-controlled room. The subject should have fasted for at least 8-12 hours and abstained from caffeine, alcohol, smoking, and vigorous exercise.
-
Baseline Imaging: A high-resolution ultrasound probe (>7 MHz linear array) is used to obtain a clear longitudinal image of the brachial artery, 2-10 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded using B-mode and pulsed-wave Doppler, respectively.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe. The cuff is inflated to a suprasystolic pressure (e.g., 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes. This occlusion stops arterial inflow, causing distal ischemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated. This induces a sudden, high-flow state (reactive hyperemia), which increases shear stress on the endothelial cells of the brachial artery.
-
Diameter Measurement: The diameter of the brachial artery is continuously monitored and recorded for at least 3 minutes post-deflation. The peak diameter is typically observed between 45 and 75 seconds.
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline to the peak post-occlusion diameter. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
Measurement of Plasma Endothelin-1 Concentration
Objective: To quantify the level of circulating ET-1, a key vasoconstrictor peptide.
-
Sample Collection and Processing: Blood is drawn into a chilled tube containing EDTA and a protease inhibitor (e.g., aprotinin). The sample is immediately placed on ice and then centrifuged at 4°C (e.g., 2,500 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Peptide Extraction: ET-1 is extracted from the plasma, often using C18 solid-phase extraction cartridges, to concentrate the peptide and remove interfering substances.
-
Quantification (ELISA): A competitive or sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is the most common method.
-
Sandwich ELISA Principle: Wells of a microplate are pre-coated with a capture antibody specific for ET-1. Standards and extracted plasma samples are added to the wells. A second, enzyme-conjugated detection antibody is added, forming a "sandwich" (antibody-ET-1-antibody). A substrate is added, and the resulting colorimetric signal is measured. The signal intensity is proportional to the amount of ET-1.
-
-
Data Analysis: A standard curve is generated using known concentrations of ET-1. The concentration of ET-1 in the samples is determined by interpolating their absorbance values from the standard curve. Results are typically expressed in pg/mL or fmol/mL.
Pathophysiological Context and Therapeutic Rationale
In conditions like diabetes, hyperglycemia and other metabolic derangements lead to increased oxidative stress and inflammation. This environment promotes the overproduction of ET-1 and downregulates the production of NO via endothelial nitric oxide synthase (eNOS). The resulting imbalance, with excessive ET-1 action at the ETA receptor, drives endothelial dysfunction, characterized by impaired vasodilation, a pro-inflammatory state, and increased vascular permeability. In the kidney, this manifests as glomerular hyperfiltration, damage to the glomerular basement membrane, and subsequent albuminuria. This compound's therapeutic rationale is to interrupt this cascade by blocking the pathological ETA receptor signaling, thereby aiming to restore a more balanced vascular tone and reduce end-organ damage.
References
- 1. Antidiuretic Effects of the Endothelin Receptor Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endothelin receptor antagonists in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Endothelin and Endothelin Antagonists in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
Avosentan: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avosentan is a potent, orally active, and selective endothelin A (ETA) receptor antagonist that was investigated primarily for the treatment of diabetic nephropathy. The endothelin system, particularly endothelin-1 (ET-1), is implicated in the pathogenesis of this condition through its potent vasoconstrictive and pro-fibrotic actions mediated by the ETA receptor.[1][2] By selectively blocking the ETA receptor, this compound aimed to mitigate the detrimental renal effects of ET-1, such as vasoconstriction, cellular proliferation, and extracellular matrix deposition.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from clinical and preclinical studies.
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its antagonism of the ETA receptor, leading to a reduction in albuminuria, a key marker of kidney damage in diabetic nephropathy.
Dose-Response Relationship and Efficacy
Clinical studies in patients with diabetic nephropathy demonstrated a dose-dependent reduction in urinary albumin excretion.
Table 1: Dose-Dependent Effect of this compound on Albuminuria in Patients with Diabetic Nephropathy (12-week treatment) [2]
| This compound Dosage | Mean Relative Change in UAER from Baseline (%) | Median Relative Change in UAER from Baseline (%) |
| 5 mg | -20.9 | -28.7 |
| 10 mg | -16.3 | -42.2 |
| 25 mg | -25.0 | -44.8 |
| 50 mg | -29.9 | -40.2 |
| Placebo | +35.5 | +12.1 |
UAER: Urinary Albumin Excretion Rate
In a separate trial, this compound significantly reduced the albumin-to-creatinine ratio (ACR). After a median follow-up of 4 months, the median reduction in ACR was 44.3% for the 25 mg/day dose and 49.3% for the 50 mg/day dose, compared to a 9.7% reduction with placebo.[3]
Mechanism of Action
This compound is a selective antagonist of the endothelin-A (ETA) receptor. The binding of endothelin-1 (ET-1) to the ETA receptor on vascular smooth muscle cells and mesangial cells in the kidney leads to vasoconstriction, cell proliferation, and extracellular matrix deposition, all of which contribute to the progression of diabetic nephropathy. By blocking this interaction, this compound was expected to ameliorate these pathological processes.
Biomarker Effects
Beyond albuminuria, this compound demonstrated effects on other biomarkers. Treatment with this compound led to a significant decrease in total cholesterol by 5 to 17 mg/dl, whereas the placebo group showed an increase. Additionally, a decrease in mean urinary protein excretion rate (UPER) was observed, ranging from 0.2 mg/min with 10 mg of this compound to 0.8 mg/min with the 50 mg dose.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and is summarized below.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Table 2: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value |
| Absorption | |
| Absolute Bioavailability | 72% (50 mg tablet) - 81% (25 mg tablet) |
| Effect of Food (High-Fat Meal) | Cmax increased (~61%), T1/2 shortened (~20%), AUC0-inf unchanged |
| Distribution | |
| Plasma Protein Binding | High (>98%) |
| Metabolism | |
| Metabolite | Hydroxymethyl metabolite (Ro 68-5925) |
| Excretion | |
| Renal Elimination | <1% |
Bioavailability and Effect of Food
This compound exhibits high oral bioavailability. A study in healthy volunteers found the absolute bioavailability to be 81% for a 25 mg tablet and 72% for a 50 mg tablet. The extent of absorption, as measured by the area under the plasma concentration-time curve (AUC), increases almost proportionally with the dose.
The intake of a high-fat, high-calorie breakfast was found to increase the maximum plasma concentration (Cmax) of this compound and its hydroxymethyl metabolite by approximately 61% and 46%, respectively. Concurrently, the apparent terminal half-life (t1/2) was shortened. However, the overall exposure (AUC0-inf) was not significantly affected by food, suggesting that this compound can be administered without regard to meals.
Key Experimental Protocols
Quantification of this compound in Plasma
A common method for the quantification of this compound and its metabolites in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.
Endothelin Receptor Binding Assay
To determine the binding affinity and selectivity of this compound for endothelin receptors, competitive radioligand binding assays are typically employed.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cells expressing either ETA or ETB receptors.
-
Incubation: The membranes are incubated with a radiolabeled endothelin ligand (e.g., [125I]-ET-1) in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
Adverse Effects and Safety Profile
The primary safety concern with this compound, particularly at higher doses (≥25 mg), is fluid overload and peripheral edema. This adverse effect is thought to be mediated by the non-specific blockade of ETB receptors at higher concentrations. ETB receptors play a role in vasodilation and natriuresis; their inhibition can lead to sodium and water retention. This dose-dependent adverse effect ultimately led to the termination of clinical development for diabetic nephropathy.
Conclusion
This compound is a selective ETA receptor antagonist with a pharmacokinetic profile characterized by high oral bioavailability and minimal impact of food on overall exposure. Its pharmacodynamics are defined by a dose-dependent reduction in albuminuria in patients with diabetic nephropathy. However, the therapeutic potential of this compound was limited by a dose-dependent risk of fluid overload, likely due to off-target blockade of ETB receptors at higher concentrations. This comprehensive technical overview provides valuable insights for researchers and professionals in drug development, highlighting the critical interplay between selectivity, dose, and the resulting efficacy and safety profiles of targeted therapies.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Avosentan for Oral Gavage in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avosentan is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and renal diseases.[1][2][3] In preclinical rodent studies, oral gavage is a common and effective method for administering this compound to evaluate its pharmacokinetic and pharmacodynamic properties.[4] This document provides detailed application notes and protocols for the preparation and administration of this compound for oral gavage in rodent models, ensuring accurate and reproducible dosing for experimental studies.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₁N₅O₅S | MedChemExpress |
| Molecular Weight | 479.51 g/mol | MedChemExpress |
| Appearance | Crystalline solid | - |
| Solubility (in vitro) | DMSO: ≥ 6.67 mg/mL (13.91 mM) (requires sonication) | [2] |
| Solubility (in vivo) | See vehicle preparation protocols below |
Recommended Vehicles for Oral Gavage
The selection of an appropriate vehicle is critical for the effective delivery of this compound. Due to its poor aqueous solubility, this compound requires a vehicle that can maintain it in a stable suspension or solution for accurate dosing. Two commonly used vehicle formulations are detailed below.
Vehicle Formulation 1: Corn Oil-Based Suspension
This formulation is suitable for creating a suspension of this compound.
| Component | Percentage |
| Dimethyl sulfoxide (DMSO) | 10% |
| Corn Oil | 90% |
Vehicle Formulation 2: Aqueous-Based Suspension
This formulation provides an alternative aqueous-based suspension.
| Component | Percentage |
| Dimethyl sulfoxide (DMSO) | 10% |
| Polyethylene glycol 300 (PEG300) | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
Experimental Protocols
Preparation of this compound Formulation (10 mg/mL in Corn Oil Vehicle)
This protocol describes the preparation of a 10 mg/mL this compound suspension in the corn oil-based vehicle for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Corn oil, USP grade
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.
-
Dissolve in DMSO: Transfer the weighed this compound powder to a sterile conical tube. Add the calculated volume of DMSO (10% of the final volume). For a 10 mL final volume, add 1 mL of DMSO.
-
Vortex/Sonicate: Vortex the mixture vigorously until the this compound is fully dissolved in the DMSO. Gentle sonication can be used to aid dissolution if necessary.
-
Add Corn Oil: Gradually add the corn oil (90% of the final volume) to the DMSO-Avosentan solution. For a 10 mL final volume, add 9 mL of corn oil.
-
Homogenize: Vortex the mixture thoroughly to ensure a uniform suspension. The final formulation should be a homogenous milky suspension.
-
Storage: Prepare the formulation fresh on the day of dosing. If temporary storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension to ensure homogeneity.
Oral Gavage Administration in Rodents
This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Gavage Needle Sizing Guide:
| Rodent | Weight (g) | Gauge | Length (inches) |
| Mouse | 20-30 | 20g | 1.5 |
| Rat | 200-300 | 18g | 2-3 |
Procedure:
-
Animal Restraint: Properly restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, a towel wrap or other appropriate restraint method can be used.
-
Dosage Calculation: Weigh the animal to determine the precise volume of the this compound formulation to be administered. The typical oral gavage volume for rodents is 5-10 mL/kg body weight.
-
Gavage Needle Insertion: Gently insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance. If resistance is met, withdraw the needle and re-attempt.
-
Substance Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound suspension.
-
Needle Removal: After administration, gently withdraw the gavage needle.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress or adverse reactions.
This compound Signaling Pathway
This compound is a selective antagonist of the Endothelin A (ETA) receptor. The binding of the endogenous ligand, Endothelin-1 (ET-1), to the ETA receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound blocks this interaction, thereby inhibiting the downstream signaling events.
Caption: this compound blocks the ET-1/ETA receptor signaling pathway.
Experimental Workflow for Oral Gavage Study
The following diagram illustrates a typical experimental workflow for an oral gavage study involving this compound.
Caption: A standard workflow for rodent oral gavage studies.
References
Avosentan solubility and vehicle preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Avosentan for use in in vitro assays. This compound is a potent and selective endothelin A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and renal diseases. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is an organic compound with the chemical formula C₂₃H₂₁N₅O₅S. Its solubility is a key factor in the preparation of stock solutions for biological assays.
| Property | Data | Reference |
| Molecular Weight | 479.51 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility in DMSO | 6.67 mg/mL (13.91 mM) | [1] |
| Solubilization Note | Ultrasonic agitation is required. | [1] |
Vehicle Preparation for In Vitro Assays
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro studies.[1][2] However, it is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%. It is highly recommended to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for the specific cell line being used.
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.795 mg of this compound for every 1 mL of DMSO.
-
Dissolving: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: Place the microcentrifuge tube in an ultrasonic water bath and sonicate until the solution is clear and all solid particles have dissolved. This step is critical for complete solubilization.
-
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Preparing Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for your experiment.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound tested. This is essential to account for any effects of the solvent on the cells.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture wells does not exceed the predetermined tolerable limit for your cell line (typically ≤ 0.5%).
Experimental Workflow for this compound Vehicle Preparation
References
Application Notes and Protocols: Evaluating Avosentan Efficacy in Human Podocyte Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avosentan is a selective endothelin-1 type A (ETA) receptor antagonist that has shown potential in reducing proteinuria and protecting against podocyte injury, key factors in the progression of diabetic nephropathy and other renal diseases.[1][2] The activation of the ETA receptor in podocytes by endothelin-1 (ET-1) can trigger detrimental effects, including vasoconstriction, inflammation, fibrosis, and ultimately, podocyte damage and loss.[1][3] By blocking this interaction, this compound offers a targeted therapeutic strategy.
These application notes provide detailed protocols for utilizing conditionally immortalized human podocyte cell lines to assess the efficacy of this compound in vitro. Such cell lines offer a reproducible and controlled environment to investigate the cellular and molecular mechanisms of drug action, screen for potential therapeutic effects, and gather preclinical data.[4] The following protocols cover key assays for evaluating this compound's impact on podocyte viability, apoptosis, and the expression of critical podocyte-specific proteins.
Signaling Pathway of this compound in Human Podocytes
This compound exerts its protective effects by competitively inhibiting the binding of endothelin-1 (ET-1) to the endothelin type A (ETA) receptor on the surface of podocytes. In pathological conditions such as diabetic nephropathy, elevated levels of ET-1 contribute to podocyte injury. The activation of the ETA receptor initiates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to cellular stress, apoptosis, and the downregulation of essential podocyte structural proteins like nephrin. By blocking the ETA receptor, this compound abrogates these deleterious signaling events, thereby preserving podocyte integrity and function.
Quantitative Data Summary
The following tables summarize key in vivo and clinical data for this compound, providing a basis for designing in vitro experiments and interpreting their results.
Table 1: Effect of this compound on Albuminuria
| Study Type | Model/Population | Treatment Groups | Outcome | Reference |
| Clinical Trial | Patients with Type 2 Diabetes & Nephropathy | This compound (25 mg/day) vs. Placebo | 44.3% median reduction in Albumin-to-Creatinine Ratio (ACR) | |
| Clinical Trial | Patients with Type 2 Diabetes & Nephropathy | This compound (50 mg/day) vs. Placebo | 49.3% median reduction in ACR | |
| Preclinical (Animal) | Diabetic Apolipoprotein E knockout mice | High-dose this compound (30 mg/kg) vs. Placebo | Significant attenuation of diabetes-associated albuminuria | |
| Preclinical (Animal) | Hypertensive rats (double transgenic) | This compound (10 mg/kg) + Valsartan (0.1 mg/kg) | Greater decrease in albuminuria compared to each compound alone |
Table 2: Effects of this compound on Podocyte Health and Renal Markers (Preclinical Data)
| Model | Treatment Group | Key Findings | Reference |
| Uninephrectomized diabetic rats | This compound + Lisinopril | Restored podocyte number to normal levels; Prevented defective nephrin expression. | |
| Diabetic Apolipoprotein E knockout mice | High-dose this compound | Attenuated glomerulosclerosis index and mesangial matrix accumulation; Reduced glomerular accumulation of collagen IV; Normalized decreased creatinine clearance. | |
| Hypertensive rats | This compound | Drastic reduction in kidney damage (histological score). |
Experimental Protocols
The following protocols are designed for use with conditionally immortalized human podocyte cell lines.
Experimental Workflow Overview
Protocol 1: Podocyte Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of human podocytes under conditions of cellular stress.
Materials:
-
Conditionally immortalized human podocyte cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and ITS supplement)
-
High-glucose medium (e.g., 30 mM D-glucose) to induce stress
-
This compound (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Plating: Seed human podocytes in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO2.
-
Induction of Injury (Optional): To model disease conditions, replace the medium with high-glucose medium for 24-48 hours prior to treatment. A normal glucose control group should be maintained.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate for 24 to 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the viability of the control cells.
Protocol 2: Podocyte Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To quantify the anti-apoptotic effect of this compound on human podocytes.
Materials:
-
Cells plated and treated as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 from Protocol 1, using a white-walled 96-well plate.
-
Assay Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 2 minutes.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Normalize the luminescence signal to cell number (if performing a parallel viability assay) or express as a fold change relative to the injured, untreated control.
Protocol 3: Western Blot for Nephrin Expression
Objective: To determine if this compound can restore or prevent the loss of the critical slit diaphragm protein, nephrin, in stressed human podocytes.
Materials:
-
Cells cultured in 6-well plates and treated as described in Protocol 1.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody: anti-Nephrin
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nephrin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis:
-
Strip and re-probe the membrane for the loading control (β-actin or GAPDH).
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the nephrin band intensity to the corresponding loading control band intensity. Express results as a fold change relative to the control group.
-
References
- 1. Endothelin Receptor Antagonists in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting endothelin signaling in podocyte injury and diabetic nephropathy-diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditionally immortalized human podocyte cell lines established from urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of Avosentan in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avosentan is a selective endothelin-A (ETA) receptor antagonist that has been investigated for its therapeutic potential in various cardiovascular and renal diseases. The endothelin system, particularly endothelin-1 (ET-1), plays a crucial role in vasoconstriction, cell proliferation, inflammation, and fibrosis. By blocking the ETA receptor, this compound aims to counteract these pathological processes. These application notes provide a comprehensive overview of the long-term administration of this compound in preclinical models, focusing on diabetic nephropathy and hypertensive nephropathy, based on published literature. While clinical trials have explored this compound's role in diabetic nephropathy, this document will focus exclusively on preclinical data. It is important to note a significant lack of published preclinical studies on the long-term administration of this compound in heart failure models.
Data Presentation
Table 1: Summary of Quantitative Data from Long-Term Administration of this compound in a Preclinical Model of Diabetic Nephropathy and Atherosclerosis[1]
Animal Model: Apolipoprotein E (ApoE) knockout mice with streptozotocin-induced diabetes. Treatment Duration: 20 weeks.
| Parameter | Control (Diabetic) | This compound (10 mg/kg/day) | This compound (30 mg/kg/day) | Quinapril (30 mg/kg/day) |
| Renal Function & a-s; Structure | ||||
| Albuminuria (µ g/24h ) | Increased | Moderately Reduced | Significantly Attenuated | Significantly Attenuated |
| Creatinine Clearance | Decreased | Normalized | Normalized | Normalized |
| Glomerulosclerosis Index | Increased | Moderately Reduced | Significantly Attenuated | Significantly Attenuated |
| Mesangial Matrix Accumulation | Increased | Moderately Reduced | Significantly Attenuated | Significantly Attenuated |
| Glomerular Collagen IV Accumulation | Increased | Moderately Reduced | Significantly Attenuated | Significantly Attenuated |
| Gene Expression (Renal Cortex) | ||||
| Connective Tissue Growth Factor (CTGF) | Upregulated | Reduced | Significantly Reduced | Significantly Reduced |
| Vascular Endothelial Growth Factor (VEGF) | Upregulated | Reduced | Significantly Reduced | Significantly Reduced |
| Transforming Growth Factor-beta (TGF-β) | Upregulated | Reduced | Significantly Reduced | Significantly Reduced |
| Nuclear Factor-kappa B (NF-κB) p65 | Upregulated | Reduced | Significantly Reduced | Significantly Reduced |
| Endothelin Receptor A (ETA) | Upregulated | Reduced | Significantly Reduced | No significant change |
| Endothelin Receptor B (ETB) | Upregulated | Reduced | Significantly Reduced | No significant change |
| Angiotensin II Receptor Type 1 (AT1) | Upregulated | Reduced | Significantly Reduced | Significantly Reduced |
| Cardiovascular Parameters | ||||
| Aortic Atherosclerosis | Increased | Moderately Reduced | Significantly Attenuated | Moderately Reduced |
| Aortic Macrophage Infiltration | Increased | Moderately Reduced | Significantly Reduced | Moderately Reduced |
| Aortic Nitrotyrosine Expression | Increased | Moderately Reduced | Significantly Reduced | Moderately Reduced |
| Blood Pressure | Unchanged | Unchanged | Unchanged | Decreased |
Table 2: Dose-Dependent Effects of this compound on Renal Function and Blood Pressure in a Preclinical Model[2][3]
Animal Model: Anesthetized Sprague-Dawley rats undergoing saline diuresis. Treatment: Incremental intravenous doses.
| Parameter | Vehicle Control | This compound (0.003 mg/kg) | This compound (0.03 mg/kg) | This compound (3 mg/kg) |
| Urine Output (% decrease from vehicle) | 0% | 5.6% | 34.8% | 58.8% |
| Fractional Excretion of Water (% decrease from vehicle) | 0% | 5.7% | 31.7% | 56.4% |
| Blood Pressure (change from baseline) | No change | No change | No change | ~10 mmHg decrease |
| Glomerular Filtration Rate | Unchanged | Unchanged | Unchanged | Unchanged |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Mouse Model of Diabetic Nephropathy and Atherosclerosis[1]
1. Animal Model:
-
Male Apolipoprotein E (ApoE) knockout mice.
-
Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer. Successful induction is confirmed by measuring blood glucose levels.
2. Experimental Groups:
-
Group 1: Non-diabetic controls.
-
Group 2: Diabetic animals receiving placebo (vehicle).
-
Group 3: Diabetic animals receiving this compound (10 mg/kg/day) via oral gavage.
-
Group 4: Diabetic animals receiving this compound (30 mg/kg/day) via oral gavage.
-
Group 5: Diabetic animals receiving Quinapril (30 mg/kg/day) in drinking water (positive control).
3. Drug Administration:
-
This compound is administered daily for 20 consecutive weeks by oral gavage. The vehicle used for placebo should be documented.
-
Quinapril is provided in the drinking water.
4. Monitoring and Sample Collection:
-
Urine is collected at baseline, 10 weeks, and 20 weeks to measure albumin excretion.
-
Blood samples are collected to measure creatinine levels for the calculation of creatinine clearance.
-
Blood pressure is monitored throughout the study.
5. Endpoint Analysis (at 20 weeks):
-
Histopathology: Kidneys are harvested, fixed, and sectioned for periodic acid-Schiff (PAS) staining to assess the glomerulosclerosis index and mesangial matrix accumulation. Immunohistochemistry is performed to detect collagen IV deposition.
-
Gene Expression Analysis: RNA is extracted from the renal cortex, and quantitative real-time PCR is performed to measure the mRNA levels of CTGF, VEGF, TGF-β, NF-κB p65, ETA, ETB, and AT1 receptors.
-
Atherosclerosis Assessment: The aorta is dissected, and the extent of atherosclerotic lesions is quantified. Immunohistochemistry is performed on aortic sections to assess macrophage infiltration and nitrotyrosine expression.
Protocol 2: Assessment of Dose-Dependent Renal Effects of this compound in Rats[2]
1. Animal Model:
-
Male Sprague-Dawley rats.
-
Animals are anesthetized, and catheters are placed for drug administration, blood sampling, and urine collection.
-
A continuous intravenous infusion of saline is maintained to ensure adequate diuresis.
2. Experimental Procedure:
-
After a stabilization period, baseline measurements of urine output, blood pressure, and glomerular filtration rate (e.g., via inulin clearance) are recorded.
-
This compound is administered intravenously in incrementally increasing doses (e.g., 0.003, 0.03, and 3 mg/kg).
-
Following each dose, a new steady-state is allowed to be reached, and all parameters are measured again.
3. Data Analysis:
-
Changes in urine output, fractional excretion of water, blood pressure, and glomerular filtration rate from baseline are calculated for each dose of this compound.
Mandatory Visualizations
Caption: Mechanism of action of this compound via selective ETA receptor blockade.
Caption: Workflow for diabetic nephropathy study.
Ethical Guidelines and Experimental Protocols for Avosentan Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ethical considerations and detailed experimental protocols for preclinical studies of Avosentan, a selective endothelin-A (ETA) receptor antagonist, in animal models of diabetic nephropathy.
Ethical Considerations in Animal Welfare
The use of animal models in this compound research is crucial for understanding its therapeutic potential and safety profile before human clinical trials. Adherence to strict ethical guidelines is paramount to ensure the humane treatment of research animals. All personnel involved in animal studies must be adequately trained in the specific procedures and in the principles of animal welfare.
The Three Rs (3Rs): The guiding principles for the ethical use of animals in research are Replacement, Reduction, and Refinement.
-
Replacement: Where possible, non-animal methods (e.g., cell cultures, computer modeling) should be considered. However, due to the complexity of diabetic nephropathy, in vivo models are currently necessary to study the systemic effects of this compound.
-
Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant data. Experimental designs should be robust to avoid the need for repeat studies.
-
Refinement: All procedures should be refined to minimize any potential pain, suffering, or distress to the animals. This includes optimizing housing conditions, handling techniques, and experimental procedures.
Humane Endpoints: Clear criteria for humane endpoints must be established before the start of any study. These are points at which an animal will be removed from the study and humanely euthanized to prevent further suffering. For studies involving diabetic nephropathy, these endpoints may include:
-
Significant and sustained weight loss (e.g., >20% of initial body weight).
-
Signs of severe dehydration or malnutrition.
-
Development of severe, non-resolving skin lesions.
-
Signs of pain or distress that cannot be alleviated with analgesics.
-
Loss of mobility or inability to access food and water.
-
Evidence of severe kidney failure (e.g., marked increase in serum creatinine, severe edema).
Monitoring: Regular and diligent monitoring of the animals is essential. This should include daily observation of general health, behavior, and appearance. Body weight, food and water intake, and blood glucose levels should be monitored regularly.
Experimental Protocols
The following protocols are based on established methodologies for inducing diabetic nephropathy in mice and subsequent treatment with this compound.[1]
Animal Model: Streptozotocin-Induced Diabetic Apolipoprotein E Knockout (Apoe-KO) Mice
This model is chosen for its accelerated development of diabetic nephropathy and atherosclerosis.[1]
-
Animals: Male Apolipoprotein E (Apoe) knockout mice.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Induction of Diabetes
-
Agent: Streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5).
-
Procedure:
-
Fast the mice for 4-6 hours.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150 mg/kg body weight.
-
Return mice to their cages with free access to food and water. To prevent initial hypoglycemia, provide 10% sucrose water for the first 24 hours.
-
-
Confirmation of Diabetes:
-
Measure blood glucose levels 72 hours after STZ injection from tail vein blood.
-
Mice with non-fasting blood glucose levels >15 mmol/L are considered diabetic and included in the study.
-
This compound Administration
-
Grouping: Randomly assign diabetic mice to the following groups (n=20 per group is recommended for statistical power):[1]
-
Diabetic Control (Placebo)
-
This compound (Low Dose: 10 mg/kg/day)
-
This compound (High Dose: 30 mg/kg/day)
-
Positive Control (e.g., Quinapril at 30 mg/kg/day)
-
A non-diabetic control group should also be included.
-
-
Administration:
-
This compound is administered daily by oral gavage.
-
The placebo group receives the vehicle used to dissolve this compound.
-
Quinapril can be administered in the drinking water.
-
-
Duration: The treatment period is typically 20 weeks to allow for the development and assessment of nephropathy.[1]
Sample Collection and Analysis
-
Urine Collection: Collect 24-hour urine samples at baseline and at regular intervals (e.g., 10 and 20 weeks) using metabolic cages. Analyze for albumin and creatinine levels.
-
Blood Collection: Collect blood samples at the end of the study via cardiac puncture under anesthesia. Analyze for serum creatinine, blood urea nitrogen (BUN), and other relevant biomarkers.
-
Tissue Collection: At the end of the study, humanely euthanize the animals and perfuse the kidneys with phosphate-buffered saline (PBS). One kidney can be fixed in formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular analysis.
Data Presentation
Quantitative data from this compound studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
| Parameter | Non-Diabetic Control | Diabetic Control (Placebo) | This compound (10 mg/kg) | This compound (30 mg/kg) | Quinapril (30 mg/kg) |
| Body Weight (g) | |||||
| Baseline | |||||
| 20 Weeks | |||||
| Blood Glucose (mmol/L) | |||||
| 20 Weeks | |||||
| Systolic Blood Pressure (mmHg) | |||||
| 20 Weeks | |||||
| Albumin-to-Creatinine Ratio (μg/mg) | |||||
| 10 Weeks | |||||
| 20 Weeks | |||||
| Creatinine Clearance (mL/min) | |||||
| 20 Weeks | |||||
| Glomerulosclerosis Index | |||||
| 20 Weeks |
Note: This table is a template. Actual values should be obtained from experimental data and include measures of variance (e.g., ± SEM or SD) and statistical significance.
Mandatory Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of this compound in the context of diabetic nephropathy. Endothelin-1 (ET-1), when bound to the ETA receptor, activates downstream signaling pathways that contribute to kidney damage. This compound, by blocking this interaction, is hypothesized to ameliorate these pathological effects.
Caption: this compound blocks the binding of ET-1 to the ETA receptor, inhibiting downstream pathways.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study of this compound in a diabetic mouse model.
Caption: Workflow for this compound study from animal model selection to data analysis.
References
Troubleshooting & Optimization
interpreting off-target effects of Avosentan at high doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the endothelin receptor antagonist, Avosentan. The following information will help interpret and manage off-target effects observed at high doses during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, selective antagonist of the endothelin-A (ETA) receptor.[1] In preclinical and clinical studies, it has shown potential for reducing proteinuria in conditions like diabetic nephropathy by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) mediated through the ETA receptor.[2][3]
Q2: We are observing significant fluid retention and edema in our animal models at high doses of this compound. Is this a known side effect?
Yes, fluid retention, peripheral edema, and even congestive heart failure are the most significant and dose-dependent off-target effects of this compound observed in both preclinical and clinical studies.[4][5] The ASCEND (A Randomized, Double Blind, Placebo Controlled, Parallel Group Study to Assess the Effect of the Endothelin Receptor Antagonist this compound on Time to Doubling of Serum Creatinine, End Stage Renal Disease or Death in Patients With Type 2 Diabetes Mellitus and Diabetic Nephropathy) trial was prematurely terminated due to an excess of these cardiovascular events at doses of 25 mg and 50 mg per day.
Q3: What is the molecular mechanism behind this compound-induced fluid retention at high doses?
The fluid retention is attributed to a loss of receptor selectivity at higher concentrations. While this compound is selective for the ETA receptor at lower doses, at high doses it can also block the endothelin-B (ETB) receptor. ETB receptors play a crucial role in promoting diuresis (urine production) and natriuresis (sodium excretion). By non-specifically blocking ETB receptors, high-dose this compound inhibits these processes, leading to salt and water retention.
Q4: Does this compound affect blood pressure in experimental models?
The effect of this compound on blood pressure can be variable. Some studies have reported that the antiproteinuric effects of this compound occur independently of significant blood pressure changes. However, at higher doses, some preclinical and clinical studies have noted a reduction in blood pressure. It is crucial to monitor blood pressure in your experimental setup.
Q5: Are there any other notable off-target effects or adverse events reported for high-dose this compound?
Besides fluid overload and congestive heart failure, other reported adverse events in clinical trials include anemia and a decrease in hematocrit, which may be partly due to hemodilution from fluid retention.
Troubleshooting Guides
Issue: Unexpectedly high incidence of edema and fluid retention in animal models treated with high-dose this compound.
Possible Cause: Loss of selectivity for the ETA receptor, leading to non-specific blockade of the ETB receptor and subsequent inhibition of diuresis and natriuresis.
Troubleshooting Steps:
-
Dose-Response Analysis: If not already performed, conduct a dose-response study to identify the minimal effective dose for the desired on-target effect (e.g., reduction in albuminuria) and the threshold dose at which fluid retention becomes significant. Studies have shown that doses of this compound above 25 mg appear to have no additional antiproteinuric effect but are associated with a higher incidence of adverse effects.
-
Monitor Urine Output and Sodium Excretion: In rodent models, measure 24-hour urine output and urinary sodium concentration to quantify the extent of antidiuresis and antinatriuresis. A significant decrease in these parameters following high-dose this compound administration would support ETB receptor blockade as the underlying mechanism.
-
Assess Hematocrit: A decrease in hematocrit can be an indicator of hemodilution resulting from fluid retention. Monitor hematocrit levels before and after treatment.
-
Consider a Different Endothelin Receptor Antagonist: If the therapeutic window for this compound is too narrow in your model, consider using an ETA receptor antagonist with a higher selectivity ratio, such as Atrasentan, which has an ETA:ETB blockade ratio of approximately 1200:1 compared to this compound's ~50-300:1.
Issue: Difficulty in dissociating the therapeutic effects from the off-target effects of this compound.
Possible Cause: The narrow therapeutic window of this compound, where doses required for maximal efficacy are close to those causing significant off-target effects.
Troubleshooting Steps:
-
Combination Therapy: Investigate the combination of a lower, non-toxic dose of this compound with another therapeutic agent. For instance, combining this compound with a renin-angiotensin system (RAS) inhibitor like an ACE inhibitor or an ARB has been shown to have additive antiproteinuric effects.
-
Refine Animal Model: Utilize animal models that are more sensitive to the therapeutic effects of ETA antagonism, potentially allowing for the use of lower, more selective doses of this compound.
-
In Vitro vs. In Vivo Correlation: Use in vitro assays (see Experimental Protocols below) to confirm the on-target effects of this compound on relevant cell types (e.g., podocytes, mesangial cells) and correlate these findings with the in vivo observations. This can help to understand the direct cellular mechanisms independent of the systemic off-target effects.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Urinary Albumin Excretion Rate (UAER) in Patients with Diabetic Nephropathy
| This compound Dose | Median Relative Decrease in UAER from Baseline |
| 5 mg | 28.7% |
| 10 mg | 42.2% |
| 25 mg | 44.8% |
| 50 mg | 40.2% |
| Placebo | -12.1% (increase) |
Data adapted from a 12-week, randomized, placebo-controlled study in patients with diabetic nephropathy.
Table 2: Incidence of Key Adverse Events in the ASCEND Trial
| Adverse Event | This compound 25 mg | This compound 50 mg | Placebo |
| Discontinuation due to Adverse Events | 19.6% | 18.2% | 11.5% |
| Fluid Overload and Congestive Heart Failure | Significantly more frequent than placebo | Significantly more frequent than placebo | - |
| Death | 4.6% | 3.6% | 2.6% |
Data from the ASCEND trial, which was terminated early due to an excess of cardiovascular events.
Experimental Protocols
1. Protocol for In Vitro Assessment of Endothelin Receptor Antagonism in Isolated Arteries
This protocol allows for the functional assessment of this compound's antagonism on ET-1-induced vasoconstriction.
-
Tissue Preparation: Human or animal (e.g., rat, rabbit) arteries (e.g., pulmonary, radial) are dissected and cut into ring segments (2-3 mm).
-
Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to measure contraction.
-
Equilibration: Tissues are allowed to equilibrate for 60-90 minutes under a resting tension.
-
Experiment:
-
Construct a cumulative concentration-response curve to ET-1 to establish a baseline.
-
In separate tissues, incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Construct a second cumulative concentration-response curve to ET-1 in the presence of this compound.
-
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve in the presence of this compound indicates competitive antagonism. The pA2 value can be calculated to quantify the antagonist's potency.
2. Protocol for In Vivo Assessment of Fluid Retention in a Rat Model
This protocol is designed to evaluate the in vivo off-target effects of high-dose this compound on renal function.
-
Animal Model: Anesthetized Sprague-Dawley rats undergoing saline diuresis.
-
Procedure:
-
Catheterize the femoral artery (for blood pressure monitoring and blood sampling), femoral vein (for drug administration), and bladder (for urine collection).
-
Administer a continuous intravenous infusion of saline to induce diuresis.
-
After a stabilization period, collect baseline urine and blood samples.
-
Administer incremental intravenous doses of this compound (e.g., 0.003, 0.03, 3 mg/kg).
-
Collect urine and blood samples at set intervals after each dose.
-
-
Measurements:
-
Urine output (diuresis)
-
Urinary sodium excretion (natriuresis)
-
Glomerular filtration rate (e.g., via creatinine clearance)
-
Mean arterial pressure
-
Hematocrit
-
-
Data Analysis: A dose-dependent decrease in urine output, fractional excretion of water, and hematocrit in the absence of significant changes in GFR or blood pressure would indicate this compound-induced fluid retention via ETB receptor blockade.
Mandatory Visualization
Caption: this compound's dose-dependent receptor selectivity.
Caption: Workflow for assessing this compound-induced fluid retention.
References
- 1. Endothelin ETA Receptor Blockade, by Activating ETB Receptors, Increases Vascular Permeability and Induces Exaggerated Fluid Retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin-A receptor antagonist inhibits angiotensin II and noradrenaline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Avosentan In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are using Avosentan in in vitro assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and interpret unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro systems?
This compound is an orally active and potent antagonist of the endothelin A (ETA) receptor.[1][2][3] In most in vitro systems, its primary role is to block the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways associated with vasoconstriction, cell proliferation, and inflammation.[2][3]
Q2: Can this compound interact with the endothelin B (ETB) receptor?
Yes, at higher concentrations, this compound can non-specifically block ETB receptors. This is a critical consideration in experimental design and data interpretation, as ETB receptor activation can lead to vasodilation and clearance of ET-1, opposing the effects of ETA receptor activation. Unexpected results in your assays could be due to this off-target activity.
Q3: What are some common in vitro assays used to characterize this compound?
Common in vitro assays for this compound and other endothelin receptor antagonists include:
-
Receptor Binding Assays: To determine the affinity and selectivity of this compound for ETA and ETB receptors.
-
Cell Viability and Proliferation Assays (e.g., MTT, SRB): To assess the effect of this compound on cell growth, particularly in models where ET-1 is a mitogen.
-
Intracellular Calcium Mobilization Assays: To measure the ability of this compound to block ET-1-induced increases in intracellular calcium, a key second messenger in ET receptor signaling.
-
Functional Vascular Assays: Using isolated blood vessels to measure the inhibitory effect of this compound on ET-1-induced vasoconstriction.
Q4: What is the expected outcome of a successful in vitro experiment with this compound?
In a well-designed experiment, this compound is expected to competitively inhibit the effects of ET-1 on cells or tissues expressing the ETA receptor. This would manifest as:
-
A rightward shift in the concentration-response curve of ET-1 in functional assays.
-
Inhibition of ET-1-induced cell proliferation.
-
Blockade of ET-1-mediated intracellular calcium increase.
-
Displacement of radiolabeled ET-1 in receptor binding assays.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell Viability/Proliferation Assays (e.g., MTT)
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette and pre-wet tips.- Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Unexpected increase in cell viability at certain this compound concentrations | Off-target effects, particularly ETB receptor modulation in cells expressing both receptor subtypes. At high concentrations, this compound might block ETB-mediated anti-proliferative signals, leading to a net increase in proliferation. | - Determine the expression profile of ETA and ETB receptors in your cell line.- Perform a dose-response curve over a wide range of this compound concentrations.- Consider using a selective ETB antagonist as a control to dissect the receptor-specific effects. |
| Lower than expected inhibition of ET-1-induced proliferation | Suboptimal this compound concentration, degraded compound, or low ETA receptor expression. | - Verify the concentration and integrity of your this compound stock solution.- Confirm the expression and functionality of ETA receptors in your cell line using a positive control agonist (ET-1).- Titrate this compound to determine the optimal inhibitory concentration. |
Issue 2: Anomalous Results in Receptor Binding Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Radioligand issues (e.g., hydrophobicity, impurities), excessive membrane protein, or inadequate washing. | - Use a lower concentration of the radioligand.- Ensure the radiochemical purity of your ligand is >90%.- Titrate the amount of cell membrane protein used in the assay.- Optimize wash steps by increasing the volume and/or number of washes with ice-cold buffer. |
| Low specific binding | Low receptor density in the cell/tissue preparation, degraded radioligand, or incorrect assay conditions. | - Confirm the presence and activity of the ETA receptor in your preparation.- Check the specific activity and storage conditions of your radioligand.- Optimize incubation time and temperature to ensure equilibrium is reached. |
| This compound shows lower than expected affinity (high Ki value) | Presence of interfering substances in the assay buffer, or the compound has degraded. | - Ensure the assay buffer is free of endogenous ligands or other interfering substances.- Prepare fresh dilutions of this compound for each experiment.- Consider the possibility of biased agonism, where the antagonist's affinity may differ in binding versus functional assays. |
Issue 3: Unexpected Outcomes in Intracellular Calcium Mobilization Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High background fluorescence or well-to-well variability | Autofluorescence of this compound, uneven cell seeding, or suboptimal dye loading. | - Run a compound-only control to check for autofluorescence.- Ensure a homogenous cell suspension before seeding.- Optimize dye concentration and loading conditions (time and temperature). |
| No response to the control agonist (ET-1) | Poor cell health, inactive agonist, or low receptor expression. | - Check cell viability before and after the assay.- Verify the concentration and activity of the ET-1 stock.- Confirm the expression and functionality of the Gq-coupled ETA receptor in your cell line. |
| Incomplete inhibition of ET-1-induced calcium flux by this compound | This compound concentration is too low, or there is ETB receptor-mediated calcium signaling that is not blocked by this compound at the tested concentrations. | - Perform a full dose-response curve for this compound to determine its IC50.- If cells express both ETA and ETB receptors, consider that high concentrations of ET-1 might activate ETB receptors, which may not be fully blocked by lower concentrations of this compound. Use a selective ETB antagonist to investigate this possibility. |
Experimental Protocols
Competitive Radioligand Binding Assay for this compound
This protocol is adapted from standard methods for endothelin receptor binding.
Materials:
-
Cell membranes prepared from cells expressing human ETA receptors.
-
[125I]-ET-1 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of membrane suspension (typically 5-20 µg protein).
-
50 µL of this compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled ET-1 (for non-specific binding).
-
50 µL of [125I]-ET-1 at a concentration near its Kd.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters four times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound and ET-1.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, with or without ET-1, for the desired duration (e.g., 24-72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control.
Intracellular Calcium Mobilization Assay
This protocol outlines a fluorescent-based assay to measure changes in intracellular calcium.
Materials:
-
Cells expressing ETA receptors seeded in a black, clear-bottom 96-well plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and ET-1.
-
Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate and grow to near confluency.
-
Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition:
-
For antagonist testing, add various concentrations of this compound and incubate for a predetermined time.
-
Place the plate in the fluorometric reader.
-
-
Fluorescence Measurement:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject ET-1 (at its EC₈₀ concentration) and continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on the ET-1-induced calcium response.
Visualizations
Caption: Endothelin-1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
dose-response optimization for Avosentan to avoid ETB receptor blockade
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dose-response of Avosentan to achieve selective endothelin-A (ETA) receptor blockade while avoiding off-target effects on the endothelin-B (ETB) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a potent vasoconstrictor, exerts its effects by binding to two receptor subtypes: ETA and ETB.[1][2][3] ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. In contrast, ETB receptors, found on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin. By selectively blocking the ETA receptor, this compound aims to inhibit the vasoconstrictive and proliferative effects of ET-1, which are implicated in various cardiovascular and renal diseases.
Q2: Why is it critical to avoid ETB receptor blockade when using this compound?
While the primary therapeutic target of this compound is the ETA receptor, blockade of the ETB receptor is associated with adverse effects, most notably fluid retention and edema. This is because ETB receptors in the kidney play a crucial role in sodium and water excretion. Inhibition of these receptors can lead to salt and water retention, potentially causing peripheral edema and even congestive heart failure, especially at higher doses. Therefore, optimizing this compound's dose to maintain selectivity for the ETA receptor is paramount to ensure its therapeutic benefits while minimizing dose-limiting side effects.
Q3: What is the reported selectivity of this compound for the ETA versus the ETB receptor?
This compound exhibits a significant but not absolute selectivity for the ETA receptor over the ETB receptor. Published data indicates that this compound's selectivity for ETA over ETB is in the range of approximately 50 to 500-fold. This means that at lower concentrations, this compound will predominantly block ETA receptors, while at higher concentrations, it will also begin to antagonize ETB receptors, leading to the aforementioned side effects.
Q4: At what doses of this compound have adverse effects related to ETB blockade been observed in clinical studies?
Clinical trials have demonstrated a dose-dependent increase in adverse events associated with ETB blockade. Specifically, doses of 25 mg and 50 mg of this compound have been linked to a higher incidence of peripheral edema and fluid overload. In some cases, these adverse events were severe enough to lead to the discontinuation of treatment. Lower doses, such as 5 mg and 10 mg, have shown a more favorable risk-benefit profile with a reduced incidence of such side effects.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their in vitro and in vivo experiments with this compound.
Issue 1: Unexpected or Off-Target Effects at Higher Concentrations
-
Problem: In your cellular or animal model, you observe effects consistent with ETB receptor blockade (e.g., decreased nitric oxide production, altered fluid balance) when using higher concentrations of this compound.
-
Possible Cause: this compound's selectivity for the ETA receptor is dose-dependent. At elevated concentrations, this compound can lose its selectivity and significantly antagonize the ETB receptor.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration range where this compound selectively inhibits ETA receptor-mediated signaling without affecting ETB receptor function in your specific experimental system.
-
Monitor ETB-Specific Readouts: Include experimental readouts that are specifically mediated by ETB receptors (e.g., nitric oxide production in endothelial cells, natriuresis in animal models) to identify the concentration at which off-target effects begin to appear.
-
Lower the Dose: Based on your dose-response data, select a concentration of this compound that provides maximal ETA blockade with minimal or no effect on the ETB receptor pathway.
-
Issue 2: Inconsistent Results in Radioligand Binding Assays
-
Problem: You are experiencing high non-specific binding or variability in your radioligand binding assays designed to determine the affinity of this compound for ETA and ETB receptors.
-
Possible Causes & Solutions:
-
Suboptimal Membrane Preparation: Ensure that your cell membrane preparations are properly homogenized and washed to remove any endogenous endothelin that could interfere with the assay.
-
Inappropriate Radioligand Concentration: Use a radioligand concentration that is at or below the dissociation constant (Kd) to minimize non-specific binding.
-
Assay Buffer Composition: The composition of your assay buffer can influence non-specific binding. Consider adding bovine serum albumin (BSA) or modifying the salt concentration to reduce non-specific interactions.
-
Incubation Time and Temperature: Optimize the incubation time and temperature to ensure that the binding reaction reaches equilibrium without excessive degradation of the receptor or radioligand.
-
Issue 3: Difficulty in Interpreting Functional Assay Data
-
Problem: In a functional assay, such as a calcium flux assay, the distinction between ETA and ETB receptor-mediated responses is unclear.
-
Possible Cause: The cell line or primary cells you are using may express both ETA and ETB receptors, both of which can couple to calcium signaling pathways.
-
Troubleshooting Steps:
-
Use Receptor-Specific Agonists/Antagonists: Employ selective ETA and ETB receptor agonists (e.g., ET-1 for both, sarafotoxin S6c for ETB) and well-characterized selective antagonists for each receptor subtype as controls to dissect the individual signaling pathways.
-
Cell Line Selection: If possible, use cell lines that have been engineered to express only the ETA or the ETB receptor to simplify the interpretation of your results.
-
Knockdown or Knockout Approaches: Consider using siRNA or CRISPR/Cas9 to selectively knock down or knock out one of the endothelin receptor subtypes in your cell model.
-
Data Presentation
Table 1: Dose-Dependent Selectivity and Clinical Observations of this compound
| Parameter | Low Dose Range (e.g., 5-10 mg) | High Dose Range (e.g., 25-50 mg) |
| ETA:ETB Selectivity Ratio | ~50-500:1 | Decreased selectivity |
| Primary Receptor Target | Primarily ETA Receptor | ETA and ETB Receptors |
| Observed Clinical Effect | Reduction in albuminuria | Reduction in albuminuria |
| Reported Adverse Events | Lower incidence of edema | Increased incidence of peripheral edema and fluid overload |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine this compound Affinity for ETA and ETB Receptors
Objective: To determine the inhibitory constant (Ki) of this compound for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells expressing human ETA or ETB receptors.
-
Radioligand: [¹²⁵I]-ET-1.
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet to remove endogenous ligands. Resuspend the membranes in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [¹²⁵I]-ET-1 at a final concentration near its Kd.
-
50 µL of varying concentrations of unlabeled this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration of unlabeled ET-1 (e.g., 1 µM) instead of this compound.
-
For determining total binding, add 50 µL of binding buffer instead of this compound.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Intracellular Calcium Mobilization
Objective: To assess the functional antagonism of this compound at ETA and ETB receptors by measuring changes in intracellular calcium concentration.
Materials:
-
Cells expressing either ETA or ETB receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
ET-1 (agonist for both ETA and ETB).
-
Sarafotoxin S6c (selective ETB agonist).
-
This compound.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with HBSS to remove any excess dye.
-
Pre-incubation with this compound: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement:
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the appropriate agonist (ET-1 for ETA-expressing cells, ET-1 or Sarafotoxin S6c for ETB-expressing cells) to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes) using a fluorescence plate reader.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response or the area under the curve for each concentration of this compound. Plot the response as a percentage of the maximal agonist response versus the this compound concentration to generate a dose-response curve and determine the IC₅₀ value for functional antagonism.
Mandatory Visualizations
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Avosentan-related adverse effects in research models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, selective antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), acting through ETA receptors, mediates vasoconstriction, cellular proliferation, and inflammation.[3][4] By blocking the ETA receptor, this compound aims to reduce these effects, leading to vasodilation and potential renal protection.[2]
Q2: What are the most common adverse effects observed with this compound in research models and clinical trials?
The most significant adverse effects associated with this compound are related to fluid overload. These include peripheral edema (swelling of limbs), congestive heart failure, and pulmonary edema. Anemia and headache have also been reported, particularly at higher doses.
Q3: Why does this compound cause fluid retention and edema?
Fluid retention is a known class effect of endothelin receptor antagonists. While this compound is selective for the ETA receptor, at higher concentrations, it can also block the endothelin-B (ETB) receptor. ETB receptors play a crucial role in promoting diuresis (urine production) and natriuresis (sodium excretion). By non-specifically blocking ETB receptors, this compound can inhibit these processes, leading to salt and water retention.
Troubleshooting Guide: Managing this compound-Related Adverse Effects
Issue 1: Observation of Edema or Fluid Retention in Animal Models
Symptoms:
-
Visible swelling in the limbs or abdomen.
-
Sudden increase in body weight.
-
Reduced urine output.
Potential Cause:
-
Inhibition of ETB receptors, leading to decreased sodium and water excretion. This effect is often dose-dependent.
Mitigation Strategies:
-
Dose Optimization:
-
The incidence of edema and other adverse effects is significantly higher with larger doses of this compound.
-
Recommendation: Utilize the lowest effective dose of this compound. Conduct dose-ranging studies to identify a therapeutic window that minimizes adverse effects while maintaining efficacy. Studies have shown that lower doses may have a more favorable risk/benefit ratio.
-
-
Monitoring Fluid Balance:
-
Recommendation: Implement regular monitoring of body weight, water intake, and urine output in experimental animals. This will allow for early detection of fluid retention.
-
-
Diuretic Co-administration (Translational Consideration):
-
In clinical settings, diuretics are sometimes used to manage fluid retention caused by endothelin receptor antagonists.
-
Recommendation for Research Models: If fluid retention is a significant confounding factor, consider the co-administration of a diuretic. The choice of diuretic and dose should be carefully considered and justified based on the specific research model and experimental goals.
-
Issue 2: Signs of Cardiac Stress or Heart Failure in Animal Models
Symptoms:
-
Lethargy or reduced activity.
-
Increased respiratory rate.
-
Findings on echocardiography or histopathology indicative of cardiac stress.
Potential Cause:
-
Excessive fluid retention can lead to increased intravascular volume, placing a strain on the heart and potentially leading to congestive heart failure.
Mitigation Strategies:
-
Strict Adherence to Dose Optimization:
-
As with edema, the risk of cardiovascular events is linked to higher doses of this compound.
-
Recommendation: Employ the lowest effective dose.
-
-
Cardiovascular Monitoring:
-
Recommendation: For studies where cardiovascular effects are a concern, incorporate regular monitoring of cardiovascular parameters such as blood pressure and heart rate. In some models, echocardiography could be used to assess cardiac function.
-
Data on this compound-Related Adverse Events
The following tables summarize the incidence of key adverse events from a significant clinical trial (ASCEND trial) investigating this compound in patients with diabetic nephropathy. This data can help inform dose selection and monitoring in preclinical research.
Table 1: Frequency of Adverse Events Leading to Discontinuation of Trial Medication
| Treatment Group | Percentage of Patients Discontinuing (%) |
| This compound 25 mg | 19.6 |
| This compound 50 mg | 18.2 |
| Placebo | 11.5 |
Data from the ASCEND trial.
Table 2: Frequency of Adverse Events Related to Fluid Overload
| Adverse Event | This compound 25 mg (n=455) n (%) | This compound 50 mg (n=478) n (%) | Placebo (n=459) n (%) |
| Peripheral Edema | 78 (17.1) | 80 (16.7) | Not specified in this format in the source |
| Congestive Heart Failure | Significantly more frequent with this compound | Significantly more frequent with this compound | Less frequent than with this compound |
| Pulmonary Edema | More reports with this compound | More reports with this compound | Fewer reports than with this compound |
Data from the ASCEND trial.
Experimental Protocols
Protocol 1: Assessment of Fluid Balance in a Rodent Model
Objective: To quantify the effect of different doses of this compound on fluid retention.
Methodology:
-
Animal Model: Utilize a relevant rodent model (e.g., Sprague-Dawley rats).
-
Housing: House animals individually in metabolic cages to allow for accurate collection of urine and measurement of food and water intake.
-
Acclimatization: Allow a sufficient period for acclimatization to the metabolic cages before the start of the experiment.
-
Dosing: Administer this compound or vehicle control orally at the desired dose levels.
-
Data Collection:
-
Record body weight daily.
-
Measure 24-hour water intake and urine output.
-
Calculate urine flow rate and fractional excretion of water and sodium.
-
-
Analysis: Compare the measured parameters between the different dose groups and the control group.
Visualizations
References
- 1. This compound Reduces Albumin Excretion in Diabetics with Macroalbuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound for Overt Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Avosentan vs. Atrasentan: A Preclinical Comparative Guide for Diabetic Nephropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two selective endothelin-A (ETA) receptor antagonists, avosentan and atrasentan, in the context of diabetic nephropathy. The information herein is collated from various preclinical studies to facilitate a comprehensive understanding of their therapeutic potential.
Introduction to Diabetic Nephropathy and the Endothelin System
Diabetic nephropathy is a leading cause of chronic kidney disease and end-stage renal disease worldwide. A key player in the pathophysiology of this condition is the endothelin (ET) system. Endothelin-1 (ET-1), a potent vasoconstrictor, is upregulated in the diabetic kidney and contributes to proteinuria, inflammation, and fibrosis through its interaction with the ETA receptor.[1] Consequently, blockade of the ETA receptor has emerged as a promising therapeutic strategy. Both this compound and atrasentan are selective ETA receptor antagonists that have been investigated for their renoprotective effects.
Mechanism of Action: Targeting the Endothelin-1 Pathway
This compound and atrasentan exert their therapeutic effects by competitively inhibiting the binding of ET-1 to the ETA receptor on various renal cells, including mesangial cells, podocytes, and vascular smooth muscle cells. This blockade mitigates the downstream pathological effects of ET-1, such as vasoconstriction, cellular proliferation, and extracellular matrix deposition.
Preclinical Efficacy: Quantitative Data Comparison
The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound and atrasentan on key markers of diabetic nephropathy. It is important to note that these studies were not head-to-head comparisons and experimental conditions may vary.
Table 1: Effect on Albuminuria
| Compound | Animal Model | Dose | Duration | Change in Albuminuria | Reference |
| This compound | Streptozotocin-induced diabetic ApoE knockout mice | 10 mg/kg/day | 20 weeks | Significant attenuation | [2] |
| 30 mg/kg/day | 20 weeks | Significant attenuation | [2] | ||
| Atrasentan | Streptozotocin-induced diabetic ApoE knockout mice | 7.5 mg/kg/day | 4 weeks | -26.0 ± 6.5% | [3][4] |
| BTBR ob/ob mice | 10 mg/kg/day | 12-16 weeks | Data not specified |
Table 2: Effect on Glomerular Filtration Rate (GFR) / Creatinine Clearance
| Compound | Animal Model | Dose | Duration | Effect on GFR/Creatinine Clearance | Reference |
| This compound | Streptozotocin-induced diabetic ApoE knockout mice | 30 mg/kg/day | 20 weeks | Normalized decreased creatinine clearance | |
| Atrasentan | Unilateral renovascular disease in pigs | Not specified | Not specified | Significantly improved GFR |
Table 3: Effect on Renal Histology
| Compound | Animal Model | Dose | Duration | Histological Improvements | Reference |
| This compound | Streptozotocin-induced diabetic ApoE knockout mice | 30 mg/kg/day | 20 weeks | Attenuated glomerulosclerosis index, mesangial matrix accumulation, and collagen IV accumulation | |
| Atrasentan | Streptozotocin-induced diabetic ApoE knockout mice | 7.5 mg/kg/day | 4 weeks | Increased endothelial glycocalyx coverage from 40.7% to 81.0% | |
| Unilateral renovascular disease in pigs | Not specified | Not specified | Reversed renal microvascular rarefaction and reduced renal fibrosis |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for evaluating the efficacy of this compound and atrasentan in models of diabetic nephropathy.
Protocol 1: this compound Efficacy in a Diabetic Mouse Model
-
Animal Model: Apolipoprotein E (Apoe) knockout mice.
-
Induction of Diabetes: Diabetes was induced by streptozotocin injection.
-
Treatment Groups:
-
Non-diabetic controls
-
Diabetic + Placebo
-
Diabetic + this compound (10 mg/kg/day)
-
Diabetic + this compound (30 mg/kg/day)
-
Diabetic + Quinapril (30 mg/kg, as a comparator)
-
-
Drug Administration: this compound was administered daily by oral gavage for 20 weeks.
-
Efficacy Endpoints:
-
Albuminuria: Measured at 10 and 20 weeks.
-
Creatinine Clearance: Assessed to determine GFR.
-
Renal Histology: Kidneys were collected at the end of the study for histological analysis, including glomerulosclerosis index, mesangial matrix accumulation, and collagen IV staining.
-
Protocol 2: Atrasentan Efficacy in a Diabetic Mouse Model
-
Animal Model: BTBR ob/ob mice, which spontaneously develop hyperglycemia and progressive proteinuria.
-
Treatment Groups:
-
BTBR ob/ob + Vehicle control
-
BTBR ob/ob + Atrasentan (e.g., 10 mg/kg/day)
-
-
Drug Administration: Atrasentan was administered orally (gavage or in drinking water) starting at 8 weeks of age for a duration of 12-16 weeks.
-
Efficacy Endpoints:
-
Albuminuria: Monitored throughout the study.
-
Renal Histology: At the end of the treatment period, kidneys were harvested for histological evaluation, including Periodic acid-Schiff (PAS) staining for glomerulosclerosis and immunohistochemistry for fibrosis markers like Collagen IV.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the preclinical efficacy of an ETA receptor antagonist in a diabetic nephropathy model.
Summary and Conclusion
Both this compound and atrasentan have demonstrated significant preclinical efficacy in ameliorating key features of diabetic nephropathy. The available data suggests that both compounds effectively reduce albuminuria and show promise in preserving renal structure and function.
Atrasentan has been shown to restore the glomerular endothelial glycocalyx, providing a specific mechanism for its anti-albuminuric effect. This compound has been shown to normalize creatinine clearance in a diabetic mouse model.
While a direct comparative preclinical study is lacking, the existing evidence indicates that both selective ETA receptor antagonists are potent agents in preclinical models of diabetic nephropathy. The choice between them for further development may depend on subtle differences in their pharmacological profiles, safety, and the specific pathological features of the patient population being targeted. Further head-to-head studies would be beneficial to delineate any superior efficacy of one compound over the other.
References
- 1. researchgate.net [researchgate.net]
- 2. The endothelin receptor antagonist this compound ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrasentan Reduces Albuminuria by Restoring the Glomerular Endothelial Glycocalyx Barrier in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cross-study comparison of Avosentan's efficacy in different diabetic models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Avosentan, a selective endothelin-A (ETA) receptor antagonist, in various experimental models of diabetic nephropathy. The data presented is compiled from preclinical studies and is intended to offer an objective overview of the product's performance. Due to the availability of published research, this comparison focuses primarily on streptozotocin (STZ)-induced diabetic models. Data from a key clinical trial is also included to provide a broader context of this compound's effects.
Endothelin-A Receptor Signaling in Diabetic Nephropathy
In diabetic nephropathy, hyperglycemia and other metabolic abnormalities stimulate the production of Endothelin-1 (ET-1). ET-1 binds to the ETA receptor on glomerular mesangial cells, activating a cascade of intracellular signaling pathways. This activation leads to pathological changes including mesangial cell proliferation, hypertrophy, and excessive extracellular matrix (ECM) deposition, which are hallmarks of glomerulosclerosis. This compound selectively blocks the ETA receptor, thereby inhibiting these downstream effects.
Experimental Workflow for Preclinical Efficacy Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of diabetic nephropathy.
Experimental Protocols
Key Preclinical Studies
1. Streptozotocin-Induced Diabetic Apolipoprotein E Knockout (ApoE-KO) Mice
-
Objective: To assess the effects of this compound on diabetic nephropathy and atherosclerosis in a mouse model of accelerated disease.
-
Animal Model: Male Apolipoprotein E (ApoE) knockout mice.
-
Diabetes Induction: Diabetes was induced by intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer.
-
Study Groups:
-
Non-diabetic controls
-
Diabetic + Placebo (daily gavage)
-
Diabetic + this compound (10 mg/kg/day, daily gavage)
-
Diabetic + this compound (30 mg/kg/day, daily gavage)
-
Diabetic + Quinapril (ACE inhibitor, 30 mg/kg/day in drinking water)
-
-
Treatment Duration: 20 weeks.
-
Key Parameters Measured:
-
Albuminuria: Measured from 24-hour urine collections using an ELISA kit.
-
Creatinine Clearance: Calculated from serum and urine creatinine levels.
-
Glomerulosclerosis Index: Assessed by periodic acid-Schiff (PAS) staining of kidney sections.
-
Mesangial Matrix Accumulation: Quantified from PAS-stained sections.
-
Collagen IV Deposition: Evaluated by immunohistochemistry.
-
Gene Expression: Renal expression of genes for CTGF, VEGF, TGF-beta, NF-kappaB, ETA, ETB, and AT1 receptors was determined by real-time PCR.
-
Blood Pressure: Measured by the tail-cuff method.
-
2. Streptozotocin-Induced Diabetic Sprague Dawley Rats
-
Objective: To evaluate the effect of this compound on renal injury in a rat model of type 1 diabetes.
-
Animal Model: Male Sprague Dawley rats.
-
Diabetes Induction: A single intravenous injection of streptozotocin (STZ).
-
Study Groups:
-
Non-diabetic controls
-
Diabetic + Vehicle
-
Diabetic + this compound
-
Diabetic + this compound in combination with an ACE inhibitor (Lisinopril)
-
-
Treatment Duration: Not specified in the available summary.
-
Key Parameters Measured:
-
Urinary Protein Excretion: Measured from 24-hour urine collections.
-
Glomerulosclerosis, Tubulointerstitial Damage, and Mesangial Expansion: Assessed by histological analysis of kidney sections.
-
Inflammatory Cell Accumulation: Evaluated by immunohistochemistry.
-
TGF-β and Collagen Deposition: Assessed by staining of kidney tissue.
-
Nephrin Protein Expression: Determined by Western blotting or immunohistochemistry.
-
Quantitative Data Summary
Preclinical Efficacy of this compound in STZ-Induced Diabetic Models
| Parameter | Animal Model | Treatment Groups | Key Findings |
| Albuminuria | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (10 & 30 mg/kg), Quinapril (30 mg/kg) | High-dose this compound significantly attenuated diabetes-associated albuminuria after 10 and 20 weeks of treatment.[1] |
| STZ-Diabetic Sprague Dawley Rats | Vehicle, this compound | This compound reduced urinary protein excretion (though in one study only a trend was observed). | |
| Creatinine Clearance | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (10 & 30 mg/kg) | This compound treatment normalized the decreased creatinine clearance observed in diabetic animals.[1] |
| Glomerulosclerosis | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (30 mg/kg) | High-dose this compound significantly attenuated the glomerulosclerosis index.[1] |
| STZ-Diabetic Sprague Dawley Rats | Vehicle, this compound | This compound reduced glomerulosclerosis. | |
| Mesangial Matrix Accumulation | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (30 mg/kg) | High-dose this compound significantly attenuated mesangial matrix accumulation.[1] |
| STZ-Diabetic Sprague Dawley Rats | Vehicle, this compound | This compound reduced mesangial expansion. | |
| Renal Gene Expression | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (30 mg/kg) | High-dose this compound significantly attenuated the renal expression of CTGF, VEGF, TGF-beta, and NF-kappaB. It also reduced the expression of ETA, ETB, and AT1 receptor genes.[1] |
| Blood Pressure | STZ-Diabetic ApoE-KO Mice | Placebo, this compound (10 & 30 mg/kg), Quinapril (30 mg/kg) | This compound treatment did not change blood pressure, while quinapril decreased it. |
Clinical Efficacy of this compound in Type 2 Diabetic Nephropathy (ASCEND Trial)
| Parameter | Patient Population | Treatment Groups | Key Findings |
| Albumin-to-Creatinine Ratio (ACR) | Patients with Type 2 Diabetes and Overt Nephropathy | Placebo, this compound (25 mg/day), this compound (50 mg/day) | This compound significantly reduced ACR. The median reduction was 44.3% for 25 mg/day and 49.3% for 50 mg/day, compared to 9.7% for placebo. |
| Primary Composite Outcome (Time to doubling of serum creatinine, ESRD, or death) | Patients with Type 2 Diabetes and Overt Nephropathy | Placebo, this compound (25 & 50 mg/day) | No significant difference was detected between the groups. The trial was terminated prematurely due to an excess of cardiovascular events with this compound. |
| Adverse Events | Patients with Type 2 Diabetes and Overt Nephropathy | Placebo, this compound (25 & 50 mg/day) | Adverse events leading to discontinuation were significantly more frequent with this compound, primarily fluid overload and congestive heart failure. |
Conclusion
Preclinical studies in streptozotocin-induced diabetic rodent models demonstrate that this compound effectively mitigates key markers of diabetic nephropathy, including albuminuria, glomerulosclerosis, and mesangial matrix expansion. These beneficial effects appear to be independent of blood pressure reduction. The mechanism of action is linked to the inhibition of pro-fibrotic and pro-inflammatory signaling pathways in the kidney.
Clinical data from the ASCEND trial confirm the potent albuminuria-reducing effect of this compound in patients with type 2 diabetes and overt nephropathy. However, the trial also highlighted a significant risk of fluid overload and congestive heart failure, which led to its early termination. This safety profile is a critical consideration in the development and potential therapeutic application of this compound and other endothelin receptor antagonists for diabetic kidney disease. Further research is warranted to explore strategies to mitigate these adverse effects while preserving the renal benefits.
References
Validating Avosentan's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Avosentan, a selective endothelin-A (ET-A) receptor antagonist, has shown promise in preclinical models for mitigating renal and cardiovascular complications, particularly in the context of diabetic nephropathy. The validation of its mechanism of action is crucial for understanding its therapeutic potential and for the development of next-generation endothelin receptor antagonists. This guide provides a comparative analysis of this compound's performance, supported by experimental data from knockout mouse models, and contrasts it with other endothelin receptor antagonists.
Comparative Efficacy of Endothelin Receptor Antagonists in Diabetic ApoE Knockout Mice
The apolipoprotein E (ApoE) knockout mouse is a widely used model that spontaneously develops hypercholesterolemia and atherosclerosis, and when combined with induced diabetes, it effectively mimics the renal and cardiovascular complications seen in diabetic patients.[1][2][3] The following tables summarize the quantitative data from studies utilizing this model to evaluate the efficacy of this compound and its comparators.
| Renal Function and Pathology | This compound | Atrasentan | Quinapril (ACE Inhibitor) |
| Model | Diabetic ApoE KO Mice | Diabetic ApoE KO Mice | Diabetic ApoE KO Mice |
| Treatment Duration | 20 weeks | Not specified in detail in the provided search results | 20 weeks |
| Urinary Albumin-to-Creatinine Ratio (UACR) | Significantly attenuated with high-dose (30 mg/kg) treatment[4] | Significantly reduced | Attenuated |
| Creatinine Clearance | Normalized | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
| Glomerulosclerosis Index | Significantly attenuated with high-dose treatment | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
| Mesangial Matrix Accumulation | Significantly attenuated with high-dose treatment | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
| Cardiovascular Pathology | This compound | Bosentan | Atorvastatin |
| Model | Diabetic ApoE KO Mice | Diabetic ApoE KO Mice | Diabetic ApoE KO Mice |
| Treatment Duration | 20 weeks | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
| Aortic Atherosclerosis | Significantly attenuated with high-dose treatment | Reduced atherosclerotic plaque formation | Not specified in detail in the provided search results |
| Aortic Macrophage Infiltration | Reduced | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
| Aortic Nitrotyrosine Expression | Reduced | Not specified in detail in the provided search results | Not specified in detail in the provided search results |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are the key protocols used in the cited studies.
Animal Model: Streptozotocin-Induced Diabetic Apolipoprotein E (ApoE) Knockout Mice
-
Animals: Male ApoE knockout mice are used.
-
Diabetes Induction: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) dissolved in citrate buffer. A common protocol involves multiple low doses of STZ (e.g., 50-55 mg/kg) on consecutive days.
-
Monitoring: Blood glucose levels are monitored regularly to confirm the diabetic phenotype. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >16.7 mmol/L) are considered diabetic and included in the study.
-
Diet: Mice are often fed a standard chow or a high-fat Western diet to accelerate the development of atherosclerosis.
Drug Administration
-
This compound: Administered daily by oral gavage at doses of 10 mg/kg (low dose) or 30 mg/kg (high dose).
-
Atrasentan: Administered in the diet or by oral gavage.
-
Bosentan: Administered in the diet or by oral gavage.
-
Quinapril: Administered in the drinking water at a dose of 30 mg/kg/day.
Key Outcome Measures
-
Urinary Albumin-to-Creatinine Ratio (UACR): Spot urine samples are collected, and albumin and creatinine concentrations are measured using ELISA and colorimetric assays, respectively. The UACR is calculated to assess the degree of albuminuria.
-
Glomerulosclerosis Scoring: Kidney sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular structure. A semi-quantitative scoring system (grades 0-4) is used to assess the degree of mesangial matrix expansion and glomerulosclerosis in a blinded manner.
-
Quantification of Aortic Atherosclerosis: The aorta is dissected, stained with Oil Red O to visualize lipid-rich plaques, and the plaque area is quantified using image analysis software.
-
Renal Gene Expression Analysis: Total RNA is extracted from kidney tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of genes involved in fibrosis, inflammation, and the endothelin system. Gene expression is typically normalized to a stable housekeeping gene.
Visualization of Signaling Pathways and Experimental Workflow
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. The endothelin receptor antagonist this compound ameliorates nephropathy and atherosclerosis in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accelerated nephropathy in diabetic apolipoprotein e-knockout mouse: role of advanced glycation end products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Measurement of urinary albumin, creatinine, and serum creatinine [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
